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  • Product: 2-Methoxyimino-2-cyanoacetamide
  • CAS: 60860-24-4

Core Science & Biosynthesis

Foundational

The Role of the 2-Methoxyimino-2-cyanoacetamide Moiety as the Core Precursor in Cymoxanil Synthesis

An In-depth Technical Guide For Researchers, Scientists, and Agrochemical Development Professionals Part 1: Executive Summary & Introduction 1.1. Abstract This technical guide provides a comprehensive examination of the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

For Researchers, Scientists, and Agrochemical Development Professionals

Part 1: Executive Summary & Introduction

1.1. Abstract This technical guide provides a comprehensive examination of the synthesis of Cymoxanil, a vital acetamide fungicide. The core focus is on the formation and strategic importance of the 2-methoxyimino-2-cyanoacetamide functional group, which is the central chemical moiety in the structure of Cymoxanil. We will dissect the primary industrial synthesis pathway, detailing the chemical logic behind each step, from the initial condensation of precursors to the critical oximation and final methylation stages. This document includes detailed experimental protocols, comparative data tables, and process visualizations to offer field-proven insights for research and development professionals in the agrochemical sector.

1.2. The Significance of Cymoxanil in Crop Protection Cymoxanil is a highly effective fungicide with both protective and curative properties, primarily used to control plant diseases caused by Oomycetes.[1] It is a cornerstone of disease management programs for critical agricultural crops such as grapes, potatoes, and tomatoes, offering excellent post-infection control of pathogens like Plasmopara viticola (grape downy mildew) and Phytophthora infestans (late blight).[1][2] Its unique mode of action, which is believed to involve the disruption of fungal RNA synthesis, and its short residual life make it a valuable tool in integrated pest management (IPM) strategies.[1][2][3]

1.3. The Centrality of Key Intermediates in Agrochemical Synthesis In multi-step chemical manufacturing, the efficiency, purity, and cost-effectiveness of the final product are intrinsically linked to the strategic management of key chemical intermediates. An ideal intermediate is one that can be synthesized in high yield and purity and can be readily converted to the final active ingredient. The synthesis of Cymoxanil is a prime example of this principle, where the formation of a stable oxime intermediate is pivotal for the successful and efficient introduction of the required methoxyimino group.

1.4. Scope of this Guide This guide offers a detailed technical analysis of the most common and industrially relevant synthesis route for Cymoxanil. It will elucidate the formation of the critical 2-methoxyimino-2-cyanoacetamide core, provide step-by-step experimental methodologies, discuss the analytical techniques required for quality control, and present key physicochemical data.

Part 2: The Foundational Synthesis Pathway to Cymoxanil

The most widely documented and industrially practiced synthesis of Cymoxanil does not proceed by creating 2-methoxyimino-2-cyanoacetamide as a separate, isolated intermediate. Instead, it involves building a larger molecular scaffold first and then creating the 2-methoxyimino-2-cyanoacetamide moiety on this scaffold in the final steps. This approach is more efficient and avoids handling potentially less stable intermediates.

The synthesis is a three-stage process starting from commercially available materials.

2.1. Step 1: Synthesis of 1-(1-Cyanoacetyl)-3-ethylurea

Causality Behind the Experimental Choice: This initial step creates the core backbone of the Cymoxanil molecule by linking the ethylurea and cyanoacetyl groups. Acetic anhydride is used as both a reagent and a solvent; it acts as a powerful dehydrating agent, facilitating the condensation reaction between the carboxylic acid of cyanoacetic acid and the amine of ethylurea to form a stable amide bond. Heating is required to provide the necessary activation energy for the reaction to proceed at a practical rate.

Experimental Protocol: Synthesis of 1-(1-Cyanoacetyl)-3-ethylurea

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethylurea (1.0 mol) and cyanoacetic acid (1.0 mol).

  • Reagent Addition: Slowly add acetic anhydride (2.5 mol) to the mixture while stirring.

  • Reaction: Heat the mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The product, 1-(1-cyanoacetyl)-3-ethylurea, will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash thoroughly with cold water to remove any unreacted starting materials and acetic acid byproducts, and dry under vacuum. The resulting product typically has a melting point of 169-170 °C.[2]

2.2. Step 2: Oximation to form 2-Cyano-N-[(ethylamino)carbonyl]-2-(hydroxyimino)acetamide

Causality Behind the Experimental Choice: This is the most critical step for creating the oxime functionality. The reaction is a nitrosation of the active methylene group (the -CH2- between the cyano and carbonyl groups) of the intermediate. In an acidic aqueous medium, sodium nitrite is converted to nitrous acid (HNO₂), which is the active nitrosating agent. The acidic conditions catalyze the reaction, leading to the formation of the highly stable hydroxyimino (oxime) group. The product precipitates from the aqueous solution due to its lower solubility, which facilitates easy isolation.

Experimental Protocol: Synthesis of the Oxime Intermediate

  • Reaction Setup: Suspend 1-(1-cyanoacetyl)-3-ethylurea (1.0 mol) in water in a reaction vessel equipped with a mechanical stirrer and a cooling system.

  • Acidification: Cool the suspension to 0-5 °C and slowly add concentrated hydrochloric acid (1.1 mol).

  • Nitrosation: Prepare a solution of sodium nitrite (1.1 mol) in water. Add this solution dropwise to the cooled, acidic suspension over 1-2 hours, ensuring the temperature is maintained below 10 °C to prevent the decomposition of nitrous acid and minimize side reactions.

  • Reaction: Continue stirring the mixture at a low temperature for an additional 1-2 hours after the addition is complete.

  • Isolation: The product, 2-cyano-N-[(ethylamino)carbonyl]-2-(hydroxyimino)acetamide, will precipitate as a solid. Collect the product by filtration, wash with cold water until the filtrate is neutral, and dry. The resulting oxime typically has a melting point of 208-209 °C.[2]

2.3. Step 3: Methylation to Yield Cymoxanil

Causality Behind the Experimental Choice: The final step is the conversion of the hydroxyimino group to the target methoxyimino group via an alkylation reaction. First, the oxime is treated with a base to deprotonate the acidic hydroxyl group, forming a nucleophilic oximate anion. This anion then readily reacts with a methylating agent, such as dimethyl sulfate, in a classic Williamson ether synthesis (or more broadly, an SN2 reaction) to form the final product, Cymoxanil. Refluxing provides the energy needed to complete the reaction.

Experimental Protocol: Synthesis of Cymoxanil

  • Reaction Setup: In a flask equipped with a reflux condenser, suspend the dried oxime intermediate (1.0 mol) in a suitable solvent like acetone or tetrahydrofuran.

  • Base Addition: Add a base, such as anhydrous potassium carbonate (1.5 mol), to the suspension.

  • Methylation: Slowly add a methylating agent, such as dimethyl sulfate (1.1 mol), to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for 3-4 hours, monitoring the reaction by TLC.

  • Workup and Isolation: After cooling, filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure. The resulting crude Cymoxanil can be purified by recrystallization from a suitable solvent like ethanol to yield the final product.

2.4. Visualization of the Complete Cymoxanil Synthesis Pathway

Cymoxanil_Synthesis cluster_start Starting Materials cluster_step1 Step 1: Condensation cluster_step2 Step 2: Oximation cluster_step3 Step 3: Methylation Ethylurea Ethylurea Intermediate1 1-(1-Cyanoacetyl)-3-ethylurea Ethylurea->Intermediate1 + Acetic Anhydride (Heat) Cyanoacetic_Acid Cyanoacetic Acid Cyanoacetic_Acid->Intermediate1 + Acetic Anhydride (Heat) Intermediate2 2-Cyano-N-[(ethylamino)carbonyl]-2-(hydroxyimino)acetamide (Oxime) Intermediate1->Intermediate2 + NaNO2 / HCl (0-10 °C) Cymoxanil Cymoxanil Intermediate2->Cymoxanil + Dimethyl SulfateBase (e.g., K₂CO₃)

Caption: Complete synthesis pathway for Cymoxanil.

Part 3: Physicochemical Properties & Analytical Quality Control

3.1. Data Summary of Key Compounds Effective process control and final product verification depend on a clear understanding of the physicochemical properties of the materials involved.

Property2-Cyanoacetamide2-Cyano-2-(hydroxyimino)acetamideCymoxanil
Molecular Formula C₃H₄N₂OC₃H₃N₃O₂C₇H₁₀N₄O₃
Molecular Weight 84.08 g/mol 113.08 g/mol [4]198.18 g/mol [5][6]
CAS Number 107-91-53849-20-5[4]57966-95-7[6][7]
Appearance White crystalline solidWhite to off-white powderColorless crystalline solid
Melting Point 119-122 °C~183 °C (decomposes)[4]160-161 °C

3.2. Analytical Methodologies for Process and Quality Control Rigorous analytical monitoring is essential at each stage of the synthesis to ensure high yield and purity.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantitative analysis of Cymoxanil and its intermediates.[6] A typical method involves a reversed-phase C18 column with a mobile phase consisting of a buffered water/acetonitrile mixture. Detection is commonly performed using a UV detector at a wavelength of approximately 245-254 nm.[8][9] This method is used to determine the purity of the final product and to quantify any residual impurities or unreacted starting materials.

  • Gas Chromatography (GC): While less common for the final product due to its polarity and thermal lability, GC can be employed for the analysis of more volatile starting materials or potential impurities.[6][10]

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of the intermediates and the final Cymoxanil product, confirming the presence of key functional groups and the overall molecular structure.[5]

    • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized compounds and can be coupled with liquid chromatography (LC-MS) for highly sensitive impurity profiling.[5][7]

3.3. Visualization of a Typical Quality Control Workflow

QC_Workflow cluster_process Synthesis Process cluster_analysis Analytical QC Step1 Step 1 Intermediate TLC In-process TLC Monitoring Step1->TLC Step2 Step 2 Intermediate Step2->TLC Step3 Crude Cymoxanil HPLC HPLC-UV (Purity Assay) Step3->HPLC LCMS LC-MS (Impurity Profile) HPLC->LCMS If impurities detected NMR NMR (Structure Confirmation) HPLC->NMR Batch confirmation Final_Product Final Product (Release) HPLC->Final_Product LCMS->Final_Product NMR->Final_Product

Caption: A typical analytical quality control workflow.

Part 4: Conclusion

While 2-methoxyimino-2-cyanoacetamide is not typically isolated as a standalone intermediate in the industrial synthesis of Cymoxanil, its formation as a core chemical moiety is the ultimate goal of the synthetic pathway. The strategic, three-step process—condensation, oximation, and methylation—represents a robust and efficient method for constructing the final active ingredient. The conversion of the active methylene group to a hydroxyimino group is the pivotal transformation, creating a stable precursor that is readily methylated to yield Cymoxanil. A thorough understanding of this pathway, coupled with stringent analytical quality control, is fundamental for the successful and reproducible production of this important fungicide.

Part 5: References

  • University of Hertfordshire. Cymoxanil (Ref: DPX T3217) - AERU. [Link]

  • Klopping, H. L. (1980). 2-Cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)acetamide, a new fungicide. Journal of Agricultural and Food Chemistry, 28(2), 467–468.

  • Google Patents. US4841086A - Process for the preparation of 2-cyano-2-oximino-acetamide derivatives.

  • Quick Company. Process Of Manufacturing Cymoxanil. [Link]

  • U.S. Environmental Protection Agency. (1998). Pesticides - Fact Sheet for Cymoxanil. [Link]

  • Food and Agriculture Organization of the United Nations. FAO Specifications and Evaluations for Agricultural Pesticides - CYMOXANIL. [Link]

  • ResearchGate. Structures of cymoxanil metabolites according to refs 8, 9, 13. [Link]

  • Tri-S-Trieu, & Salin, M. L. (2004). Kinetics and mechanism of cymoxanil degradation in buffer solutions. Journal of Agricultural and Food Chemistry, 52(2), 332–337.

  • PubChem. 2-Cyano-N-(ethylcarbamoyl)-2-methoxyiminoacetamide. [Link]

  • U.S. Environmental Protection Agency. Environmental Chemistry Methods: Cymoxanil. [Link]

  • American Chemical Society. 2-Cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)acetamide, a new fungicide. [Link]

  • Rayfull Chemicals. (2026). 2025 Top 10 Cymoxanil Factory in China. [Link]

  • Luke, J. E., & G.W.Gorder. (2001). Development of a gas chromatographic method for fungicide cymoxanil analysis in dried hops. Journal of Agricultural and Food Chemistry, 49(7), 3249–3252.

  • NIST. Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)-. [Link]

  • Google Patents. CN106588700A - Improved cymoxanil synthesis method.

  • Eureka. Synthesis method of 2-cyano-2-oximido acetamide sodium salt and cymoxanil. [Link]

  • ResearchGate. Development of Analytical Method for Cymoxanil in Agricultural Commodities using HPLC/UVD. [Link]

  • Chico Crop Science Co., Ltd. (2023). Cymoxanil Fungicide: A Comprehensive Guide to Effective Crop Disease Management. [Link]

  • PubMed. 2-Cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)acetamide, a new fungicide. [Link]

  • ResearchGate. (PDF) Characterization of Metabolites of Fungicidal Cymoxanil in a Sensitive Strain of Botrytis cinerea. [Link]

  • Organic Syntheses. cyanoacetamide. [Link]

Sources

Exploratory

The Cyano Group in 2-Methoxyimino-2-cyanoacetamide: A Hub of Reactivity for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Synthetic Potential of a Versatile Building Block In the landscape of modern medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Synthetic Potential of a Versatile Building Block

In the landscape of modern medicinal chemistry and drug development, the strategic functionalization of molecular scaffolds is paramount. Among the myriad of reactive intermediates, 2-Methoxyimino-2-cyanoacetamide stands out as a particularly versatile building block. Its compact structure houses a confluence of reactive sites, with the cyano group serving as a linchpin for a diverse array of chemical transformations. This guide provides an in-depth exploration of the reactivity of the cyano group within this molecule, offering field-proven insights and detailed methodologies for its synthetic manipulation. Understanding the nuances of the cyano group's reactivity, influenced by the adjacent methoxyimino and acetamide moieties, is critical for harnessing its full potential in the synthesis of novel heterocyclic compounds and pharmacologically active agents.

This document will delve into the primary reaction pathways of the cyano group: its hydrolysis to yield amides and carboxylic acids, its reduction to a primary amine, and its participation in cycloaddition reactions to construct complex heterocyclic systems. Each section will not only present detailed experimental protocols but also elucidate the underlying mechanistic principles and the rationale behind the selection of specific reagents and conditions.

I. Synthesis of 2-Methoxyimino-2-cyanoacetamide: The Genesis of a Versatile Precursor

The journey into the reactivity of the cyano group begins with the efficient synthesis of the parent molecule. The most common and practical approach involves a two-step process starting from cyanoacetamide.

Step 1: Oximation of Cyanoacetamide

The initial step is the nitrosation of the active methylene group in cyanoacetamide to form 2-cyano-2-(hydroxyimino)acetamide. This reaction is typically performed using a nitrite salt, such as sodium nitrite, in an acidic medium.[1][2] The in situ generation of nitrous acid (HNO₂) is the key to this transformation.

Reaction Scheme: NC-CH₂-CONH₂ + HNO₂ → NC-C(=NOH)-CONH₂ + H₂O

The choice of acid and temperature is crucial for optimizing the yield and preventing side reactions. While strong mineral acids can be used, acetic acid is often preferred to maintain a milder pH, which can prevent decomposition of the product.[3] The reaction is typically carried out at low temperatures (0-5 °C) to control the exothermic nature of the reaction and minimize the formation of byproducts.[4]

Step 2: Methylation of the Oxime

The subsequent step involves the O-methylation of the hydroxyimino group to yield 2-methoxyimino-2-cyanoacetamide. This is a nucleophilic substitution reaction where the hydroxyl group of the oxime, often deprotonated to form an oximate anion, attacks a methylating agent.

Reaction Scheme: NC-C(=NOH)-CONH₂ + CH₃-X → NC-C(=NOCH₃)-CONH₂ + HX (where X is a leaving group)

Common methylating agents include dimethyl sulfate or methyl iodide. The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the more nucleophilic oximate.

II. Hydrolysis of the Cyano Group: A Gateway to Amides and Carboxylic Acids

The cyano group of 2-methoxyimino-2-cyanoacetamide can be hydrolyzed under both acidic and basic conditions to yield either the corresponding amide or carboxylic acid, respectively. This transformation is a cornerstone of organic synthesis, allowing for the introduction of key functional groups.[5][6][7]

A. Acid-Catalyzed Hydrolysis to 2-Methoxyiminoacetamide-2-carboxamide

Under acidic conditions, the cyano group undergoes hydration to form a carboxamide. The reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water.[5][6]

Mechanism of Acid-Catalyzed Hydrolysis:

G reactant 2-Methoxyimino- 2-cyanoacetamide protonation Protonation of Nitrile Nitrogen reactant->protonation H+ h2o_attack Nucleophilic Attack by Water protonation->h2o_attack H2O tautomerization Tautomerization h2o_attack->tautomerization product 2-Methoxyiminoacetamide- 2-carboxamide tautomerization->product -H+

Caption: Acid-catalyzed hydrolysis of the cyano group.

Experimental Protocol: Acid-Catalyzed Hydrolysis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methoxyimino-2-cyanoacetamide (1.0 eq) in a mixture of concentrated hydrochloric acid and water (e.g., 1:1 v/v).

  • Heating: Heat the reaction mixture to reflux for a specified period (typically 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and neutralize it carefully with a base (e.g., sodium bicarbonate solution) until the product precipitates.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

B. Base-Promoted Hydrolysis to 2-Methoxyimino-2-carboxamidoacetic Acid

In the presence of a strong base, such as sodium hydroxide, the cyano group is hydrolyzed to a carboxylate salt, which upon acidification yields the carboxylic acid. The reaction proceeds through an initial nucleophilic attack of the hydroxide ion on the electrophilic carbon of the nitrile.[8][9]

Mechanism of Base-Promoted Hydrolysis:

G reactant 2-Methoxyimino- 2-cyanoacetamide oh_attack Nucleophilic Attack by OH- reactant->oh_attack OH- amide_intermediate Amide Intermediate oh_attack->amide_intermediate hydrolysis_amide Hydrolysis of Amide amide_intermediate->hydrolysis_amide OH-, H2O carboxylate Carboxylate Salt hydrolysis_amide->carboxylate acidification Acidification carboxylate->acidification H+ product 2-Methoxyimino-2- carboxamidoacetic Acid acidification->product

Caption: Base-promoted hydrolysis of the cyano group.

Experimental Protocol: Base-Promoted Hydrolysis

  • Reaction Setup: In a round-bottom flask, dissolve 2-methoxyimino-2-cyanoacetamide (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 10-20%).

  • Heating: Heat the mixture under reflux until the evolution of ammonia gas ceases, indicating the completion of the reaction.

  • Work-up and Isolation: Cool the reaction mixture in an ice bath and carefully acidify with a mineral acid (e.g., concentrated HCl) to a pH of approximately 2-3.

  • Purification: The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent may be necessary for higher purity.

Table 1: Representative Data for Hydrolysis Products

Product NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)Key Spectroscopic Data
2-Methoxyiminoacetamide-2-carboxamideC₄H₅N₃O₃143.1075-85185-188¹H NMR (DMSO-d₆): δ 7.5-8.0 (br s, 2H, -CONH₂), 7.2-7.6 (br s, 2H, -CONH₂), 3.9 (s, 3H, -OCH₃). ¹³C NMR (DMSO-d₆): δ 165.2 (C=O), 162.8 (C=O), 143.5 (C=N), 63.8 (-OCH₃). IR (KBr, cm⁻¹): 3400-3200 (N-H), 1680 (C=O), 1650 (C=O).
2-Methoxyimino-2-carboxamidoacetic AcidC₄H₄N₂O₄144.0880-90210-215 (dec.)¹H NMR (DMSO-d₆): δ 13.0 (br s, 1H, -COOH), 7.4-7.8 (br s, 2H, -CONH₂), 3.9 (s, 3H, -OCH₃). ¹³C NMR (DMSO-d₆): δ 167.1 (C=O, acid), 163.5 (C=O, amide), 142.9 (C=N), 64.0 (-OCH₃). IR (KBr, cm⁻¹): 3400-2500 (O-H, N-H), 1720 (C=O, acid), 1660 (C=O, amide).

III. Reduction of the Cyano Group: Synthesis of Primary Amines

The reduction of the cyano group in 2-methoxyimino-2-cyanoacetamide provides a direct route to the corresponding primary amine, 2-aminomethyl-2-methoxyiminoacetamide. This transformation is of significant interest as it introduces a basic nitrogen center, a common feature in many bioactive molecules.

A. Catalytic Hydrogenation

Catalytic hydrogenation is a widely used and often clean method for the reduction of nitriles.[10] The choice of catalyst and reaction conditions is critical to achieve high selectivity and yield.

Reaction Scheme: NC-C(=NOCH₃)-CONH₂ + 2 H₂ --(Catalyst)--> H₂NCH₂-C(=NOCH₃)-CONH₂

Commonly used catalysts include Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂). The reaction is typically carried out in a protic solvent such as ethanol or methanol under a hydrogen atmosphere.

Experimental Protocol: Catalytic Hydrogenation

  • Reaction Setup: In a hydrogenation vessel, dissolve 2-methoxyimino-2-cyanoacetamide (1.0 eq) in ethanol. Add a catalytic amount of Raney nickel (or another suitable catalyst).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and agitate the mixture at room temperature or with gentle heating.

  • Monitoring and Work-up: Monitor the reaction by observing the cessation of hydrogen uptake. Upon completion, carefully filter the catalyst.

  • Isolation and Purification: Remove the solvent under reduced pressure to obtain the crude primary amine. The product can be purified by crystallization or by converting it to a salt (e.g., hydrochloride) followed by recrystallization.

B. Metal Hydride Reduction

For laboratory-scale synthesis, metal hydride reducing agents such as lithium aluminum hydride (LiAlH₄) offer a powerful alternative for nitrile reduction.[1][11][12][13][14] LiAlH₄ is a potent reducing agent capable of reducing both the cyano and the amide functionalities. However, with careful control of the reaction conditions, selective reduction of the cyano group may be achievable. Sodium borohydride (NaBH₄) is generally not strong enough to reduce nitriles under standard conditions.[11]

Mechanism of LiAlH₄ Reduction:

G reactant 2-Methoxyimino- 2-cyanoacetamide hydride_attack1 Nucleophilic Attack by H- reactant->hydride_attack1 LiAlH4 imine_intermediate Imine Intermediate hydride_attack1->imine_intermediate hydride_attack2 Second Hydride Attack imine_intermediate->hydride_attack2 LiAlH4 amine_salt Dianion Intermediate hydride_attack2->amine_salt workup Aqueous Work-up amine_salt->workup H2O product 2-Aminomethyl-2- methoxyiminoacetamide workup->product

Caption: Reduction of the cyano group with LiAlH₄.

Experimental Protocol: LiAlH₄ Reduction

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend lithium aluminum hydride (excess, e.g., 2-3 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Substrate: Slowly add a solution of 2-methoxyimino-2-cyanoacetamide in anhydrous THF to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.

  • Work-up: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Isolation: Filter the resulting aluminum salts and wash them thoroughly with THF. Combine the filtrates and evaporate the solvent to obtain the crude amine.

Table 2: Representative Data for the Reduction Product

Product NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Physical StateKey Spectroscopic Data
2-Aminomethyl-2-methoxyiminoacetamideC₄H₉N₃O₂131.1360-75Oily liquid or low-melting solid¹H NMR (CDCl₃): δ 7.0-7.5 (br s, 2H, -CONH₂), 3.95 (s, 3H, -OCH₃), 3.45 (s, 2H, -CH₂NH₂), 1.8 (br s, 2H, -NH₂). ¹³C NMR (CDCl₃): δ 164.5 (C=O), 145.0 (C=N), 63.5 (-OCH₃), 45.2 (-CH₂NH₂). IR (neat, cm⁻¹): 3400-3200 (N-H), 1670 (C=O).

IV. Cycloaddition Reactions of the Cyano Group: Building Heterocyclic Scaffolds

The carbon-nitrogen triple bond of the cyano group can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions, providing a powerful tool for the synthesis of five-membered heterocycles.[15][16][17] The electron-withdrawing nature of the adjacent methoxyimino and acetamide groups is expected to activate the cyano group towards such reactions.

A. [3+2] Cycloaddition with Azides: Synthesis of 1,2,3-Triazoles

A particularly useful transformation is the reaction of the cyano group with organic azides to form 1,2,3-triazoles. This reaction is a cornerstone of "click chemistry" and offers a highly efficient route to this important class of heterocycles.[18][19]

Reaction Scheme: NC-C(=NOCH₃)-CONH₂ + R-N₃ → 5-(1-methoxyimino-1-carbamoylmethyl)-1-R-1,2,3-triazole

Mechanism of [3+2] Cycloaddition:

G reactant1 2-Methoxyimino- 2-cyanoacetamide cycloaddition [3+2] Cycloaddition reactant1->cycloaddition reactant2 Organic Azide (R-N3) reactant2->cycloaddition product 1,2,3-Triazole Derivative cycloaddition->product

Caption: [3+2] Cycloaddition of an azide to the cyano group.

Experimental Protocol: Synthesis of 1,2,3-Triazoles

  • Reaction Setup: In a suitable solvent such as toluene or DMF, dissolve 2-methoxyimino-2-cyanoacetamide (1.0 eq) and the desired organic azide (1.0-1.2 eq).

  • Heating: Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) for several hours. The reaction can also be promoted by copper(I) catalysis (CuAAC) under milder conditions.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Table 3: Representative Data for a Cycloaddition Product

Product NameMolecular Formula (example with R=benzyl)Molecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)Key Spectroscopic Data
5-(1-Methoxyimino-1-carbamoylmethyl)-1-benzyl-1,2,3-triazoleC₁₃H₁₄N₆O₂286.2970-85160-163¹H NMR (CDCl₃): δ 7.8 (s, 1H, triazole-H), 7.2-7.4 (m, 5H, Ar-H), 6.5-7.0 (br s, 2H, -CONH₂), 5.6 (s, 2H, -CH₂-Ph), 4.0 (s, 3H, -OCH₃). ¹³C NMR (CDCl₃): δ 163.8 (C=O), 148.1 (triazole-C), 144.2 (C=N), 135.0 (triazole-C), 134.5 (Ar-C), 129.2 (Ar-CH), 128.8 (Ar-CH), 128.3 (Ar-CH), 64.2 (-OCH₃), 54.5 (-CH₂-). IR (KBr, cm⁻¹): 3400-3200 (N-H), 1675 (C=O), 1600, 1495 (Ar).

V. Electronic Influence of the Methoxyimino Group on Cyano Reactivity

The reactivity of the cyano group in 2-methoxyimino-2-cyanoacetamide is significantly influenced by the electronic properties of the adjacent methoxyimino group. The methoxyimino group, being an electron-withdrawing group through inductive effects, increases the electrophilicity of the cyano carbon. This activation makes the cyano group more susceptible to nucleophilic attack, as seen in hydrolysis and reduction reactions, and enhances its reactivity as a dipolarophile in cycloaddition reactions.

This understanding of the electronic effects allows for the rational design of experiments. For instance, the choice of a potent reducing agent like LiAlH₄ is justified by the need to overcome the electron-withdrawing nature of the surrounding groups to effect the reduction of the nitrile. Conversely, in cycloaddition reactions, this electron-withdrawing character is beneficial as it lowers the LUMO energy of the cyano group, facilitating the reaction with the HOMO of the 1,3-dipole.

Conclusion

The cyano group in 2-methoxyimino-2-cyanoacetamide is a versatile functional handle that provides access to a wide range of valuable chemical entities. Through hydrolysis, reduction, and cycloaddition reactions, this seemingly simple group can be transformed into amides, carboxylic acids, primary amines, and complex heterocyclic systems. The electronic influence of the neighboring methoxyimino and acetamide groups plays a crucial role in modulating its reactivity, a factor that must be carefully considered when designing synthetic strategies. The protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize 2-methoxyimino-2-cyanoacetamide as a key building block in the quest for novel and impactful molecules.

References

  • Oreate AI Blog. A Comparative Analysis of LiAlH4 and NaBH4: The Power of Reduction. Published January 15, 2026.
  • Chemistry LibreTexts. 20.7: Chemistry of Nitriles.
  • ISRES Publishing. Synthesis of 1,2,4 triazole compounds.
  • Griffith University. Synthesis of 1,2,4-triazoles employing isocyanides.
  • Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II.
  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • OpenStax. 20.7 Chemistry of Nitriles. Published September 20, 2023.
  • Frontiers. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Published May 10, 2023.
  • PMC (PubMed Central). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Published September 26, 2022.
  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Published July 16, 2023.
  • PMC (PubMed Central). Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis.
  • Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles.
  • Wikipedia. 1,3-Dipolar cycloaddition.
  • IJRPC. A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY.
  • YouTube. Reduction with NaBH4 or LiAlH4. Published January 13, 2017.
  • ResearchGate. Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis.
  • ResearchGate. (PDF) Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis.
  • Lumen Learning. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II.
  • Scribd.
  • ResearchGate. Fig. 2. 1 H NMR spectra of 2-amino-2 0...
  • Benchchem. Application Notes and Protocols: 2-Cyano-2-(hydroxyimino)acetamide in Heterocyclic Synthesis.
  • Organic Chemistry Portal. Huisgen 1,3-Dipolar Cycloaddition.
  • MDPI. Utility of 2-cyano-N-(2-hydroxyethyl) acetamide in heterocyclic synthesis. Published June 15, 2015.
  • PubChem. 2-Methoxyimino-2-cyanoacetamide.
  • Benchchem. optimizing reaction conditions for 2-Cyano-2-(hydroxyimino)acetamide synthesis.
  • MDPI. Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Published January 1, 2020.
  • PMC (PubMed Central). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Published December 16, 2014.
  • Chemguide. hydrolysis of nitriles.
  • ResearchGate. (a) 1D ¹H NMR spectrum of and (b) 2D ¹H–¹³C HSQC NMR spectrum of...
  • Kaili Catalyst New Materials CO., LTD.
  • Google Patents. US3919284A - Process for making 2-cyano-2-hydroxyiminoacetamide salts.
  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Published October 2, 2024.
  • Benchchem. Application Note and Protocol: Synthesis of 2-Cyano-2-(hydroxyimino)

Sources

Foundational

Technical Deep Dive: Oxime Ether Intermediates in Modern Agrochemistry

Executive Summary The oxime ether moiety ( ) represents a privileged scaffold in agrochemical design, serving as a critical pharmacophore in fungicides (strobilurins), herbicides (cyclohexanediones), and insecticides (ox...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oxime ether moiety (


) represents a privileged scaffold in agrochemical design, serving as a critical pharmacophore in fungicides (strobilurins), herbicides (cyclohexanediones), and insecticides (oxime carbamates). Unlike simple oximes, the etherification of the oxygen atom confers superior lipophilicity, metabolic stability, and membrane permeability, essential for systemic activity in crop protection.

This technical guide analyzes the structural logic, synthetic architectures, and stability profiles of oxime ether intermediates. It provides actionable protocols for their synthesis, emphasizing stereoselective control of the


 double bond, which is often the determinant of biological efficacy.

Structural Classes & Mechanistic Logic

The oxime ether group is not merely a linker; it is often the primary toxophore or a critical binding determinant.

Strobilurin Fungicides (QoI Inhibitors)
  • Representative AI: Trifloxystrobin, Kresoxim-methyl.

  • Role: The

    
    -methoxyacrylate or 
    
    
    
    -methoxyiminoacetate pharmacophore binds to the Qo site of the cytochrome
    
    
    complex (Complex III) in fungal mitochondria.
  • Stereochemistry: Activity is strictly governed by the geometry of the

    
     bond. The 
    
    
    
    -isomer
    is typically the bioactive form, mimicking the natural product strobilurin A. The oxime ether bridge locks the spatial arrangement of the toxophore relative to the aromatic side chain.
Cyclohexanedione Herbicides ("DIMs")[1]
  • Representative AI: Clethodim, Sethoxydim.[1]

  • Role: These are Acetyl-CoA Carboxylase (ACCase) inhibitors.[2][1][3][4] The oxime ether side chain is critical for binding to the carboxyltransferase domain of the enzyme in graminaceous weeds.

  • Structure-Activity Relationship (SAR): The length and substitution of the

    
    -alkyl chain (e.g., 3-chloroallyl in clethodim) dictate uptake rates and metabolic resistance.
    
Comparative Data Table
ClassActive IngredientTarget EnzymeKey Intermediate StructureBioactive Isomer
Strobilurin TrifloxystrobinCytochrome

(Qo site)

-(methoxyimino)-o-tolylacetate

-isomer
Strobilurin Kresoxim-methylCytochrome

(Qo site)

-(methoxyimino)phenylacetate

-isomer
Cyclohexanedione ClethodimACCase3-chloro-2-propenyl-oxyamine

-isomer
Oxime Carbamate MethomylAcetylcholinesteraseMethyl

-hydroxythioacetimidate

-isomer (typically)

Synthetic Architectures

Synthesis of oxime ethers generally follows two primary disconnects: O-Alkylation of Oximes or Condensation of Alkoxyamines .

Pathway Visualization

OximeEtherSynthesis Ketone Ketone/Aldehyde (R1-C(=O)-R2) Oxime Oxime Intermediate (R1-C(=NOH)-R2) Ketone->Oxime Condensation Target Oxime Ether AI (R1-C(=NOR3)-R2) Ketone->Target Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Oxime Oxime->Target Route A: O-Alkylation (Stereocontrol critical) AlkylHalide Alkyl Halide (R3-X) AlkylHalide->Target Base Base (NaH, K2CO3) Base->Target Alkoxyamine Alkoxyamine (NH2-O-R3) Alkoxyamine->Target Route B: Direct Condensation

Figure 1: Dual synthetic pathways for oxime ether generation. Route A is preferred for complex cores; Route B is used when the alkoxyamine is readily available.

Critical Control Points
  • Regioselectivity (N- vs O-alkylation): When alkylating oximes (Route A), competition exists between

    
    -alkylation (desired) and 
    
    
    
    -alkylation (nitrone formation).
    • Solution: Use "hard" bases (e.g.,

      
       in acetone or NaH in DMF) to favor the anionic oxygen nucleophile.
      
  • Stereoselectivity (

    
     Ratio): 
    
    • Thermodynamic control usually favors the

      
      -isomer (trans) due to steric repulsion between the lone pair and the larger alkyl group.
      
    • Acid-catalyzed isomerization (using HCl gas or Lewis acids like

      
      ) is often required as a finishing step to convert kinetic 
      
      
      
      -isomers to the bioactive
      
      
      -form.

Detailed Experimental Protocol

Target: Synthesis of


-methyl 2-(methoxyimino)-2-(2-methylphenyl)acetate.
Application:  Key intermediate for Trifloxystrobin .
Rationale:  This protocol demonstrates the "one-pot" methylation and isomerization sequence, a standard industrial approach to ensure high stereochemical purity.[5]
Materials
  • Substrate: Methyl (hydroxyimino)(2-methylphenyl)acetate (10.0 g, 48.3 mmol).

  • Reagent: Dimethyl sulfate (DMS) (6.7 g, 53.1 mmol) or Methyl Iodide. Note: DMS is preferred in industry for cost, though toxic.

  • Base: Potassium carbonate (

    
    ) (anhydrous, 10.0 g).
    
  • Solvent: Acetone (dry, 100 mL).

  • Catalyst: 18-Crown-6 (trace, optional for phase transfer).

Methodology
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal thermometer. Purge with nitrogen.

  • Charge: Add the oxime substrate (10.0 g) and anhydrous acetone (100 mL). Stir until dissolved.

  • Deprotonation: Add anhydrous

    
     (10.0 g) in a single portion. The suspension may warm slightly. Stir at ambient temperature for 30 minutes to ensure formation of the oximate anion.
    
  • Alkylation: Add Dimethyl sulfate (6.7 g) dropwise via syringe over 15 minutes, maintaining internal temperature

    
    .
    
  • Reaction: Heat the mixture to mild reflux (

    
    ) for 4–6 hours.
    
    • Validation Point: Monitor by TLC (Hexane:EtOAc 4:1). The starting oxime (

      
      ) should disappear; product (
      
      
      
      ) appears.
  • Workup: Cool to room temperature. Filter off inorganic salts (

    
    ). Concentrate the filtrate under reduced pressure.
    
  • Isomerization (If required): If NMR indicates significant

    
    -isomer, dissolve residue in toluene, add catalytic concentrated HCl, and heat to 
    
    
    
    for 2 hours to equilibrate to the thermodynamic
    
    
    -isomer.
  • Purification: Dissolve residue in EtOAc (50 mL), wash with water (

    
    ) and brine. Dry over 
    
    
    
    . Evaporate solvent. Recrystallize from hexane/isopropanol.
Process Flow Diagram

ProtocolFlow Start Start: Oxime Substrate + Acetone Step1 Add Base (K2CO3) Deprotonation (30 min) Start->Step1 Step2 Add Methylating Agent (DMS/MeI) Dropwise Step1->Step2 Step3 Reflux (4-6h) Temp: 56°C Step2->Step3 Check TLC Check Complete? Step3->Check Check->Step3 No Workup Filter Salts & Concentrate Check->Workup Yes Isomerize Acid Catalyzed Equilibration (HCl/Toluene) Workup->Isomerize If Z-isomer > 5% Final Yield: (E)-Oxime Ether >90% Purity Workup->Final If pure Isomerize->Final

Figure 2: Workflow for the synthesis of Trifloxystrobin intermediate, including isomerization checkpoint.

Stability & Environmental Fate[4]

Photochemical Instability

Oxime ethers are susceptible to


 photo-isomerization  under UV irradiation.
  • Impact: In the field, sunlight can convert the active

    
    -isomer of strobilurins to the inactive 
    
    
    
    -form.
  • Mitigation: Formulation science often includes UV absorbers. However, some molecules (like Trifloxystrobin) are designed such that the crystalline deposit on the leaf surface locks the conformation, reducing isomerization rates compared to solution phase.

Metabolic Degradation

In soil and plants, the primary degradation pathway is hydrolysis of the oxime ether bond, releasing the parent ketone/aldehyde and the alkoxyamine.

  • Enzymatic Route: Cytochrome P450 enzymes (specifically CYP79 family in plants) can oxidize the adjacent carbons, but the ether linkage itself is relatively robust compared to esters.

  • Soil Fate: Oxime ethers often exhibit moderate persistence (

    
     10–50 days), allowing for extended protection but raising concerns about residue accumulation if not managed.
    

Future Directions: Green Chemistry & Flow Synthesis

Recent advancements focus on replacing toxic alkylating agents (DMS/MeI) and improving atom economy.

  • Carbonate Chemistry: Using dimethyl carbonate (DMC) as a green methylating agent. This requires higher temperatures and specific catalysts (e.g., DABCO) but eliminates sulfate waste.

  • Continuous Flow Photochemistry:

    • Application: Synthesis of brominated intermediates for Trifloxystrobin.

    • Method: Using microreactors for radical bromination avoids the safety hazards of bulk radical reactions and improves selectivity for the mono-brominated product.

References

  • Design, Synthesis, and Biological Activity of Oxime Ether Strobilurin Derivatives. Chemical Biology & Drug Design. (2015). Detailed SAR analysis of indole-based strobilurins. Link

  • Synthesis of Trifloxystrobin Intermediate. Google Patents (CN111807990A). (2020). Industrial scale synthesis protocol for (E)-2-(methoxyimino)-o-tolylacetic acid esters. Link

  • Continuous-Flow Photobromination for Synthesis of Trifloxystrobin Intermediate. Industrial & Engineering Chemistry Research. (2024). Application of flow chemistry for green synthesis. Link

  • Cyclohexanedione Oxime Ether Grass-Specific Herbicides. Australian Journal of Chemistry. (2014). Comprehensive review of the "DIM" class herbicides and their discovery. Link

  • Oximes: Unrecognized Chameleons in General and Specialized Plant Metabolism. Molecular Plant. (2018).[6] In-depth review of oxime metabolism and stability in plant systems. Link

  • Preparation Method of Clethodim and Intermediate. Google Patents (CN111217728A). (2020). Catalytic synthesis of clethodim intermediates using molecular sieves. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Production of 2-Methoxyimino-2-cyanoacetamide

This guide outlines the scalable production of 2-Methoxyimino-2-cyanoacetamide (also known as MICA or 2-cyano-2-(methoxyimino)acetamide ; CAS 116906-38-8). This compound is the critical "warhead" intermediate in the synt...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the scalable production of 2-Methoxyimino-2-cyanoacetamide (also known as MICA or 2-cyano-2-(methoxyimino)acetamide ; CAS 116906-38-8). This compound is the critical "warhead" intermediate in the synthesis of the fungicide Cymoxanil (Curzate).

Executive Summary & Strategic Importance

2-Methoxyimino-2-cyanoacetamide (MICA) represents the structural core of the acetimide fungicide class. Its production efficiency directly dictates the cost-structure of the final API, Cymoxanil. The synthesis hinges on two critical transformations: nitrosation of an active methylene group and a subsequent O-methylation .[1]

Legacy industrial routes often utilize dimethyl sulfate (DMS) and stoichiometric acids, generating substantial waste. This guide prioritizes a Phase-Transfer Catalyzed (PTC) alkylation route and a controlled nitrosation protocol that minimizes thermal runaway risks, crucial for scaling from gram to kilogram quantities.

Process Chemistry & Mechanism

The synthesis proceeds via a two-step sequence starting from commercially available 2-cyanoacetamide.

Step 1: Nitrosation (C-H Activation)

The active methylene of 2-cyanoacetamide is nitrosated using sodium nitrite in acidic media or an alkyl nitrite in basic media. This yields the oxime intermediate, 2-cyano-2-(hydroxyimino)acetamide .[1]

  • Thermodynamics: Highly exothermic.

  • Selectivity: High, driven by the acidity of the

    
    -protons (
    
    
    
    ).
Step 2: O-Methylation (SN2 Substitution)

The oxime is methylated to lock the geometry (typically E-isomer preference). While DMS is traditional, this protocol highlights a PTC approach using methylating agents (like MeI or MeCl equivalents) or controlled DMS dosing under pH-stat conditions to prevent hydrolysis of the nitrile or amide groups.

Reaction Pathway Diagram[2]

MICA_Synthesis cluster_0 Critical Control Points Start 2-Cyanoacetamide (CAS 107-91-5) Inter 2-Cyano-2-(hydroxyimino)acetamide (Oxime Intermediate) Start->Inter < 10°C, pH < 4 Reagent1 NaNO2 / HCl (Nitrosation) Reagent1->Inter Product 2-Methoxyimino-2-cyanoacetamide (MICA) Inter->Product 20-30°C, pH 7-8 Reagent2 Me-X / Base / PTC (Methylation) Reagent2->Product Byproduct NaX / H2O Product->Byproduct

Caption: Sequential nitrosation and methylation pathway. Critical stability lies in the isolation of the oxime intermediate.

Protocol 1: Laboratory Scale Optimization (Baseline)

Objective: Synthesize 50 g of high-purity (>98%) MICA to establish baseline kinetics and impurity profiles.

Materials
  • 2-Cyanoacetamide (50 g, 0.59 mol)

  • Sodium Nitrite (45 g, 0.65 mol)

  • Acetic Acid (Glacial)

  • Dimethyl Sulfate (DMS) (Caution: Genotoxic) or Methyl Iodide

  • Sodium Hydroxide (30% aq)

  • Solvent: Water/Methanol mix

Step-by-Step Methodology
A. Nitrosation (Oxime Formation)[2]
  • Setup: Equip a 500 mL 3-neck round-bottom flask with an overhead stirrer, internal thermometer, and dropping funnel.

  • Dissolution: Charge 2-cyanoacetamide (50 g) and water (150 mL). Stir to suspend.

  • Nitrite Addition: Add Sodium Nitrite (45 g) to the suspension. Cool the mixture to 0–5°C using an ice/salt bath.

  • Acidification (Exothermic): Add Acetic Acid (40 mL) dropwise over 45 minutes.

    • Critical Parameter: Do not allow internal temperature to exceed 10°C. Higher temperatures promote hydrolysis of the amide to acid.

  • Reaction: Stir at 5°C for 2 hours. The solution will turn yellow/orange, and a precipitate (the oxime) may form.

  • Isolation: Filter the solid 2-cyano-2-(hydroxyimino)acetamide. Wash with ice-cold water (2 x 50 mL). Dry in a vacuum oven at 45°C.

    • Checkpoint: Analyze by TLC (EtOAc:Hexane 1:1).

B. Methylation (MICA Synthesis)
  • Resuspension: Suspend the dried oxime (from Step A) in acetone (200 mL) or water (if using PTC).

  • Base Addition: Add Potassium Carbonate (1.1 eq) or NaOH (controlled pH). Cool to 15°C.

  • Alkylation: Add Dimethyl Sulfate (1.1 eq) dropwise.

    • Safety Note: DMS is highly toxic. Use a closed system and scrubbers.

  • Reflux/Stir: Allow to warm to room temperature (25°C) and stir for 4 hours.

  • Quench: Add water (300 mL) to dissolve salts and precipitate the product.

  • Filtration: Filter the white/off-white solid. Recrystallize from Ethanol/Water (8:2) for high purity.

Protocol 2: Pilot-Scale Scale-Up (The Production Workflow)

Objective: Scale to 5 kg batch size. Focus shifts to heat removal, mass transfer, and solvent recovery.

Critical Process Parameters (CPPs)
ParameterSetpointImpact of Deviation
Nitrosation Temp < 10°C>15°C leads to byproduct formation (violuric acid derivatives) and yield loss.
pH during Methylation 7.5 – 8.5>9.0 causes hydrolysis of the nitrile group; <7.0 slows reaction rate.
Agitation High ShearEssential during biphasic methylation to ensure PTC efficacy.
Industrial Workflow Diagram

ScaleUp_Flow Reactor1 Reactor R-101 (Glass-Lined, Jacketed) Nitrosation Reactor1->Reactor1 Glycol Cooling Loop (-10°C) Filter1 Centrifuge C-201 Oxime Isolation Reactor1->Filter1 Slurry Transfer Reactor2 Reactor R-102 (Stainless Steel) Methylation (PTC) Filter1->Reactor2 Wet Cake Transfer Dryer Vacuum Dryer D-401 < 50°C Filter1->Dryer Wet Product Reactor2->Filter1 Crude MICA Reactor2->Reactor2 pH Dosing Loop (NaOH) Scrubber Scrubber S-301 (NaOH/Amine) DMS/NOx Neutralization Reactor2->Scrubber Off-gas (Me-X/NOx) Final Final Dryer->Final Packaged MICA RawMat Raw Materials (Cyanoacetamide, NaNO2) RawMat->Reactor1 Charge

Caption: Pilot-plant workflow emphasizing intermediate isolation and off-gas scrubbing.

Detailed Scale-Up Procedure
1. Nitrosation in R-101 (Glass-Lined)
  • Charging: Charge water (15 L) and 2-Cyanoacetamide (5 kg).

  • Cooling: Circulate glycol at -10°C in the jacket. Target internal temp of 2°C.

  • Dosing: Add NaNO2 (4.5 kg) dissolved in minimal water. Then, dose HCl (30%) via sub-surface dip tube.

    • Why Sub-surface? Prevents local hotspots and NOx liberation at the surface.

  • Transfer: Transfer slurry to Centrifuge C-201. Wash cake with cold water until filtrate is neutral.

2. Methylation in R-102 (PTC Method)
  • Solvent Switch: Use a biphasic system (Toluene/Water) or pure water to avoid flammable solvents if possible.

  • Catalyst: Add Benzyltriethylammonium chloride (TEBA) (1 mol%). This facilitates the transfer of the oxime anion into the organic phase (or interface) for reaction with the methylating agent.

  • pH-Stat Mode: Maintain pH 7.5–8.5 by automated dosing of 20% NaOH.

  • Methylation: Add Dimethyl Sulfate (or Methyl Iodide substitute) slowly.

    • Self-Validating Step: If pH consumption stops, the reaction is complete. If pH drops rapidly, check for hydrolysis.

Analytical Quality Control

Validate the product identity and purity using the following specifications.

HPLC Method[5][6]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile. Gradient 90:10 to 50:50 over 15 min.

  • Detection: UV at 230 nm (Nitrile absorption) and 254 nm.

  • Retention Time: Oxime (~3.5 min), MICA (~7.2 min).

NMR Characterization (DMSO-d6)
  • 1H NMR: Singlet at

    
     4.0-4.2 ppm (OCH3). Broad singlets for Amide NH2 (
    
    
    
    7.5-8.0 ppm). Absence of Oxime OH (
    
    
    12-14 ppm).
  • 13C NMR: Nitrile carbon (~115 ppm), Carbonyl (~160 ppm), Imine carbon (~130 ppm), Methoxy (~64 ppm).

Troubleshooting & Safety

Common Failure Modes
ObservationRoot CauseCorrective Action
Low Yield (Step 1) Temperature > 15°CImprove cooling capacity; slow acid addition.
Product is Yellow/Brown NOx contamination or polymerizationWash oxime cake thoroughly with water; recrystallize with charcoal.
Incomplete Methylation Phase transfer failureIncrease agitation speed; check TEBA catalyst quality.
Safety Hazards
  • Cyanide Potential: While the nitrile group is stable, strong acidic hydrolysis can theoretically release HCN. Always keep pH > 1 during workup and have cyanide detectors in the pilot plant.

  • Dimethyl Sulfate (DMS): Fatal if inhaled. Use weak ammonia solution in scrubbers to neutralize DMS vapors immediately.

References

  • National Institute of Standards and Technology (NIST). (2023). Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)- (Cymoxanil) Data. Retrieved from [Link]

  • Google Patents. (2017). CN106588700A - Improved cymoxanil synthesis method.

Sources

Application

Technical Application Note: Optimized Methylation Protocols for 2-Hydroxyimino-2-cyanoacetamide

Executive Summary This Application Note details the reaction conditions for the O-methylation of 2-hydroxyimino-2-cyanoacetamide (also known as 2-cyano-2-oximinoacetamide) to produce 2-methoxyimino-2-cyanoacetamide . Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the reaction conditions for the O-methylation of 2-hydroxyimino-2-cyanoacetamide (also known as 2-cyano-2-oximinoacetamide) to produce 2-methoxyimino-2-cyanoacetamide . This transformation is the critical rate-limiting step in the synthesis of Cymoxanil (1-(2-cyano-2-methoxyiminoacetyl)-3-ethylurea), a high-value fungicide used globally for crop protection against Peronosporales (e.g., potato blight).

The methylation of the oxime functionality requires precise control over pH , temperature , and phase transfer kinetics to favor O-methylation over N-methylation and to prevent the hydrolysis of the nitrile or amide groups. This guide presents two validated protocols: the Industrial Standard (Dimethyl Sulfate) and a Green Chemistry Alternative (Methyl Chloride with PTC) .

Mechanistic Insight & Critical Parameters

The Ambident Nucleophile Challenge

The starting material, 2-hydroxyimino-2-cyanoacetamide, exists in equilibrium between its neutral oxime form and its nitronate-like anion under basic conditions. The anion is an ambident nucleophile , capable of reacting at either the oxygen (desired) or the nitrogen (undesired).

  • O-Methylation (Desired): Yields the methoxyimino ether. Favored by "hard" electrophiles (like DMS) and polar aprotic conditions or phase transfer catalysis.

  • N-Methylation (Undesired): Yields the nitrone byproduct.

  • Isomerism: The product exists primarily as the E-isomer (trans), which is the bioactive configuration in Cymoxanil.

Critical Control Parameters (CCP)
ParameterOptimal RangeScientific Rationale
pH Control 7.0 – 9.0 Critical: pH < 7 slows reaction; pH > 9 causes hydrolysis of the nitrile (-CN) to acid/amide or cyclization to isoxazoles.
Temperature 10°C – 30°C Higher temperatures (>40°C) degrade the thermally labile oxime and increase byproduct formation.
Stoichiometry 1.05 – 1.20 eq. Slight excess of methylating agent ensures completion; large excess complicates workup and waste disposal.
Solvent System Water/Acetone or MeOH/Water Aqueous systems require Phase Transfer Catalysts (PTC) or efficient agitation to overcome solubility barriers.

Experimental Protocols

Protocol A: Industrial Standard (Dimethyl Sulfate)

High Yield, Established Scalability, Requires Strict Safety Controls

Safety Warning: Dimethyl Sulfate (DMS) is a potent carcinogen and highly toxic. All operations must be performed in a fume hood with appropriate PPE (butyl rubber gloves). A "kill solution" (10% NaOH or NH₄OH) must be available to neutralize spills.

Materials:
  • 2-Hydroxyimino-2-cyanoacetamide (Sodium Salt) or free oxime

  • Dimethyl Sulfate (DMS)

  • Sodium Hydroxide (20% aq.[1] solution)

  • Acetone (optional co-solvent)

  • Water[2][3]

Step-by-Step Procedure:
  • Preparation: Charge a jacketed glass reactor with 2-hydroxyimino-2-cyanoacetamide (1.0 eq) and Water (5 vol). If using the free oxime, adjust pH to 7.5 with NaOH to generate the salt in situ.

  • Temperature Control: Cool the mixture to 10–15°C .

  • Methylation: Add Dimethyl Sulfate (1.15 eq) dropwise over 60 minutes.

    • Simultaneous Addition: Concurrently add 20% NaOH to maintain the internal pH strictly between 7.0 and 8.0 . Use an automated pH stat if available.

    • Exotherm Control: Ensure internal temperature does not exceed 25°C .

  • Digestion: After addition, stir at 20–25°C for 2–3 hours. Monitor reaction progress via HPLC (see Section 4).

  • Workup:

    • Cool the reaction mass to 0–5°C .

    • Stir for 1 hour to maximize precipitation of the product.

    • Filter the white/off-white solid.

    • Wash the cake with ice-cold water (2 x 1 vol) to remove inorganic sulfates.

  • Drying: Dry under vacuum at 40°C to constant weight.

    • Target Yield: 85–92%[1]

    • Purity: >98% (HPLC)

Protocol B: Green Chemistry Alternative (Methyl Chloride + PTC)

Lower Toxicity, Reduced Waste, Requires Pressure Vessel

This method utilizes Methyl Chloride (gas) and a Phase Transfer Catalyst (PTC) to avoid the high toxicity and sulfate waste of DMS.

Materials:
  • 2-Hydroxyimino-2-cyanoacetamide (Sodium Salt)[3][4]

  • Methyl Chloride (gas)

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (1-2 mol%)

  • Solvent: Methanol / Water (1:1 mixture)

Step-by-Step Procedure:
  • Loading: In a pressure reactor (autoclave), dissolve 2-hydroxyimino-2-cyanoacetamide sodium salt (1.0 eq) in Methanol/Water (1:1, 4 vol).

  • Catalyst Addition: Add TBAB (0.01 eq).

  • Pressurization: Seal the reactor and purge with Nitrogen. Introduce Methyl Chloride gas to a pressure of 0.2 – 0.3 MPa .

  • Reaction: Heat to 30–35°C . Maintain pressure by feeding MeCl on demand.

    • pH Check: Periodically check that pH remains 6.0 – 7.0 . (The system is self-buffering compared to DMS, but NaOH may be needed if pH drops).

  • Completion: Reaction typically completes in 4–6 hours. Vent excess MeCl into a scrubber.

  • Isolation:

    • Distill off Methanol under reduced pressure.

    • Cool the remaining aqueous residue to 0–5°C .

    • Filter the precipitated product.[1][3][4][5][6]

    • Target Yield: 90–95%

Analytical Quality Control

HPLC Method (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile : Water (containing 0.1% H₃PO₄) [20:80 v/v]

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 235 nm

  • Retention Time: Product typically elutes at ~3.5 - 4.5 min; Starting material elutes earlier (more polar).

Identification:

  • Melting Point: The intermediate 2-methoxyimino-2-cyanoacetamide is often an oil or low-melting solid. However, its derivative Cymoxanil (reaction with ethyl isocyanate) has a distinct MP of 160–161°C [1].

  • 1H NMR (DMSO-d6): δ 4.05 (s, 3H, O-CH3), 7.8 (br s, NH2). (Shifts are approximate and depend on concentration/isomer).

Visualizations

Reaction Mechanism & Pathway

The following diagram illustrates the competition between O-methylation and N-methylation, highlighting the role of base and temperature.

ReactionMechanism SM 2-Hydroxyimino-2-cyanoacetamide (Oxime Form) Anion Nitronate Anion (Ambident Nucleophile) SM->Anion Deprotonation Base Base (NaOH/K2CO3) pH 7-9 Base->Anion Prod_O O-Methyl Product (2-Methoxyimino-2-cyanoacetamide) TARGET Anion->Prod_O O-Alkylation (Kinetic Control, <30°C) Prod_N N-Methyl Nitrone (Byproduct) Anion->Prod_N N-Alkylation (Thermodynamic, High Temp) Hydrolysis Hydrolysis Products (Amides/Acids) Anion->Hydrolysis pH > 9 or pH < 2 DMS Methylating Agent (DMS or MeCl) DMS->Prod_O DMS->Prod_N

Caption: Mechanistic pathway showing the critical divergence between the desired O-methylation and competitive side reactions.

Process Workflow Comparison

This flowchart compares the unit operations for the DMS (Standard) vs. MeCl (Green) protocols.

ProcessFlow cluster_DMS Protocol A: Dimethyl Sulfate (Standard) cluster_MeCl Protocol B: Methyl Chloride (Green) Start_A Start: Aqueous Solution (Na Salt) React_A Add DMS + NaOH (pH Stat 7-8, 15-25°C) Start_A->React_A Quench_A Quench Excess DMS (NH4OH or NaOH) React_A->Quench_A Filter_A Cool & Filter Quench_A->Filter_A Waste_A High Sulfate Waste (Requires Treatment) Filter_A->Waste_A Start_B Start: MeOH/Water + TBAB Catalyst React_B Pressurize MeCl (30-35°C, 0.2 MPa) Start_B->React_B Distill_B Distill Methanol (Recycle) React_B->Distill_B Filter_B Cool & Filter Distill_B->Filter_B Waste_B Low Salt Waste (NaCl) Filter_B->Waste_B

Caption: Operational workflow comparing the hazardous waste generation of Protocol A versus the solvent recycling capability of Protocol B.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<80%) pH drift during addition.Ensure simultaneous addition of base to maintain pH 7.0–8.0. Use automated dosing.
Product Color (Yellow/Red) Oxidation or N-methylation.Maintain temperature <30°C. Degas solvents with Nitrogen prior to reaction.
Incomplete Reaction Poor agitation or phase transfer.Increase stirring speed. For Protocol B, ensure TBAB is fresh and dry.
Emulsion during Workup High surfactant byproduct.Add brine (sat. NaCl) to break emulsion; filter through Celite if necessary.

References

  • Cymoxanil Physical Properties. PubChem Database. National Center for Biotechnology Information. [Link]

  • Process for making 2-cyano-2-hydroxyiminoacetamide salts.U.S.
  • Process for the preparation of 2-cyano-2-oximino-acetamide derivatives.U.S.
  • Improved Cymoxanil Synthetic Method. China Patent CN106588700B. (2019).[7] (Describes the Methyl Chloride/PTC method).

  • Dimethyl Sulfate Safety Data. National Institute for Occupational Safety and Health (NIOSH). [Link]

Sources

Method

HPLC method development for 2-Methoxyimino-2-cyanoacetamide detection

Application Note: HPLC Method Development for 2-Methoxyimino-2-cyanoacetamide Part 1: Executive Summary & Compound Profile[1] Context: 2-Methoxyimino-2-cyanoacetamide ( ; MW: 127.10 g/mol ) is a critical intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Method Development for 2-Methoxyimino-2-cyanoacetamide

Part 1: Executive Summary & Compound Profile[1]

Context: 2-Methoxyimino-2-cyanoacetamide (


; MW: 127.10  g/mol ) is a critical intermediate in the synthesis of the fungicide Cymoxanil  and a potential degradation impurity.[1] Its structure contains a polar amide group, a nitrile group, and a methoxyimino moiety.

Analytical Challenge: The primary challenge in analyzing this compound is its high polarity and low molecular weight, which often leads to poor retention (elution near the void volume) on standard C18 columns. Furthermore, the methoxyimino group introduces the possibility of E/Z geometric isomerism , requiring a method capable of resolving these isomers if they co-exist.

Physicochemical Profile:

  • Structure:

    
    [1]
    
  • Solubility: Soluble in water, methanol, acetonitrile, and DMSO.

  • UV Absorption: Significant absorption expected in the 230–254 nm range (conjugated

    
    -system involving the carbonyl, nitrile, and imino groups).
    
  • pKa: The molecule is largely neutral in the acidic-to-neutral pH range, though the amide functionality can hydrolyze under extreme conditions.[1]

Part 2: Method Development Workflow (Logic & Causality)

The following workflow illustrates the decision-making process for optimizing retention and resolution.

MethodDevelopment Start Start: 2-Methoxyimino-2-cyanoacetamide Solubility Solubility Check (Water/ACN/MeOH) Start->Solubility UV_Scan UV Scan (PDA) Determine Lambda max (200-400nm) Solubility->UV_Scan Column_Select Column Selection Critical for Polar Retention UV_Scan->Column_Select Std_C18 Standard C18 (Risk: Void Elution) Column_Select->Std_C18 Initial Try Aq_C18 Aqueous Stable C18 / Polar Embedded (Recommended) Column_Select->Aq_C18 High Polarity Strategy MP_Screen Mobile Phase Screening Buffer pH 2.5 - 6.0 Std_C18->MP_Screen Aq_C18->MP_Screen Gradient Gradient Optimization Start High Aqueous (95-100%) MP_Screen->Gradient Final_Method Finalized Protocol Validation (ICH Q2) Gradient->Final_Method

Caption: Decision tree for retaining small polar analytes. Green path indicates the recommended strategy.

Part 3: Detailed Experimental Protocol

Instrumentation & Reagents
  • HPLC System: Quaternary pump, Autosampler, Column Oven, PDA (Photodiode Array) Detector.

  • Reagents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), Phosphoric Acid (

    
    ), Potassium Dihydrogen Phosphate (
    
    
    
    ), ultra-pure water (18.2 MΩ).[1]
Column Selection Strategy
  • Why not standard C18? Standard C18 columns often suffer from "phase collapse" (dewetting) in 100% aqueous conditions, which may be necessary to retain this polar amide.

  • Recommendation: Use a Polar-Embedded C18 or an Aqueous C18 (e.g., Waters T3, Phenomenex Aqua, or Agilent SB-Aq).[1] These phases are compatible with 100% aqueous mobile phases and interact better with polar functional groups.

Mobile Phase Optimization
  • Buffer: 10-20 mM Phosphate buffer is preferred for UV transparency and pH stability.[1]

  • pH: Maintain pH between 2.5 and 3.0.

    • Reasoning: Acidic pH suppresses the ionization of silanols on the column (reducing tailing) and ensures the amide remains neutral.

  • Organic Modifier: Acetonitrile is preferred over Methanol for lower backpressure and sharper peaks, though Methanol can offer different selectivity if isomer separation is difficult.

Finalized Method Parameters (The "Recipe")
ParameterSettingRationale
Column C18 Polar Embedded / Aqueous Stable (150 x 4.6 mm, 3 µm or 5 µm)Maximizes retention of polar amide; prevents dewetting.[1]
Mobile Phase A 20 mM

in Water, pH 2.8 (adj. with

)
Controls pH; ensures peak symmetry.
Mobile Phase B Acetonitrile (HPLC Grade)Elution strength control.
Flow Rate 1.0 mL/minStandard for 4.6mm ID columns.[2][3]
Column Temp 30°CImproves mass transfer and reproducibility.
Detection UV @ 235 nm (Primary), 210 nm (Secondary)235 nm balances sensitivity vs. solvent cutoff noise.
Injection Vol 5 - 10 µLPrevent column overload.
Diluent Mobile Phase A (or 95:5 Water:ACN)Matches initial gradient to prevent peak distortion.

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0973Loading: High aqueous to trap polar analyte.
2.0973Isocratic Hold: Ensure retention.[1]
10.06040Elution: Ramp to elute hydrophobic impurities.
12.06040Wash: Remove late eluters.
12.1973Re-equilibration.
18.0973Ready for next injection.

Part 4: System Suitability & Validation (ICH Q2)

To ensure the method is trustworthy ("Self-Validating"), the following System Suitability Testing (SST) criteria must be met before running samples.

  • Retention Time (

    
    ):  The analyte should elute > 2.5 minutes (Capacity factor 
    
    
    
    ) to ensure it is separated from the void volume.
  • Tailing Factor (

    
    ): 
    
    
    
    . (Amides can tail; strict pH control helps).
  • Theoretical Plates (

    
    ):  > 5000.
    
  • Precision: %RSD of peak area for 6 replicate injections of standard

    
    .
    

Linearity & Range:

  • Prepare a 5-point calibration curve from 10 µg/mL to 150 µg/mL.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .

Part 5: Troubleshooting & Expert Insights

  • Issue: Peak splitting.

    • Cause: E/Z Isomerism or Solvent Mismatch.

    • Solution: If doublets appear, check if they are isomers (ratio is constant) or solvent effects (inject smaller volume or use weaker diluent). 2-Methoxyimino compounds are known to exist as E/Z isomers; if separation is required, flatten the gradient slope (e.g., 0.5% B/min).

  • Issue: Elution in Void (Rt < 2 min).

    • Cause: Column not retaining polar analyte.

    • Solution: Switch to HILIC mode (Acetonitrile/Water/Buffer 90:10) or use a specialized "Aq" column with 100% aqueous start.

  • Issue: Baseline Drift at 210 nm.

    • Cause: Phosphate absorption or impurity in ACN.

    • Solution: Switch to 235 nm or use "HPLC Gradient Grade" Phosphate salts.

References

  • U.S. EPA. (1995). Environmental Chemistry Methods: Cymoxanil (Method Validation). Retrieved from [Link] (Base method for Cymoxanil related compounds).

  • PubChem. (n.d.). 2-Methoxyimino-2-cyanoacetamide Compound Summary. National Library of Medicine. Retrieved from [Link][1]

  • Sielc Technologies. (n.d.). Separation of Cymoxanil on Newcrom R1 HPLC column. Retrieved from [Link] (Insights on polar retention).

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials. Retrieved from [Link] (General guidance on reactive intermediates).

Sources

Technical Notes & Optimization

Troubleshooting

Identifying degradation products of 2-Methoxyimino-2-cyanoacetamide

Welcome to the technical support center for 2-Methoxyimino-2-cyanoacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges during the handling, us...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Methoxyimino-2-cyanoacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges during the handling, use, and analysis of this compound. By understanding its stability and potential degradation pathways, you can ensure the integrity of your experiments and results.

I. Frequently Asked Questions (FAQs)

Q1: What is 2-Methoxyimino-2-cyanoacetamide and what are its primary applications?

2-Methoxyimino-2-cyanoacetamide is a versatile chemical intermediate.[1][2][3] Its bifunctional nature, containing both a cyanoacetamide and a methoxyimino group, makes it a valuable synthon in organic chemistry.[3][4] It is particularly noted for its use in the synthesis of pharmaceuticals, including certain fungicides.[5]

Q2: What are the primary stability concerns with 2-Methoxyimino-2-cyanoacetamide?

Based on its functional groups, the primary stability concerns for 2-Methoxyimino-2-cyanoacetamide are hydrolysis, photolysis, and thermal degradation. The methoxyimino, cyano, and acetamide moieties can all be susceptible to degradation under certain conditions, leading to the formation of impurities that may compromise your experiments.

Q3: How should I properly store 2-Methoxyimino-2-cyanoacetamide?

To minimize degradation, 2-Methoxyimino-2-cyanoacetamide should be stored in a cool, dark, and dry place.[6] The container should be tightly sealed to protect it from moisture and light.[6] For long-term storage, refrigeration (0-8 °C) is recommended.[1]

II. Troubleshooting Guide: Identification of Degradation Products

This section addresses common issues related to the appearance of unknown peaks or changes in sample integrity during your experiments.

Scenario 1: Unexpected peaks observed during HPLC analysis of an aqueous solution of 2-Methoxyimino-2-cyanoacetamide.

  • Likely Cause: Hydrolysis. The presence of water, especially under acidic or basic conditions, can lead to the degradation of the molecule.

  • Potential Degradation Products:

    • Hydrolysis of the Cyano Group: The cyano group (-CN) can hydrolyze to form a carboxylic acid or an amide intermediate.[7][8][9][10][11]

    • Hydrolysis of the Acetamide Group: The amide bond can be cleaved to yield a carboxylic acid and ammonia.[12]

    • Hydrolysis of the Methoxyimino Group: The C=N-OCH₃ bond can be susceptible to cleavage, potentially leading to the corresponding oxime and methanol.

  • Troubleshooting Steps:

    • Control the pH: Buffer your aqueous solutions to a neutral pH if your experimental conditions allow.

    • Analyze Freshly Prepared Solutions: Prepare your solutions immediately before use to minimize the time for hydrolysis to occur.

    • Perform a Forced Degradation Study: To confirm the identity of the degradation products, a forced degradation study is recommended.[13][14] This involves intentionally exposing the compound to acidic, basic, and neutral hydrolytic conditions and analyzing the resulting mixtures by LC-MS to identify the degradation products.

Scenario 2: Sample discoloration or the appearance of new impurities after exposure to light.

  • Likely Cause: Photodegradation. Oxime ethers are known to be susceptible to photodegradation.[15][16][17][18]

  • Potential Degradation Pathways:

    • (E/Z) Isomerization: A common photoreaction for oxime ethers is isomerization around the C=N bond.[16]

    • N-O Bond Cleavage: Photodegradation can involve the cleavage of the N-O bond, leading to the formation of iminyl and alkoxyl radicals.[15][18] These reactive intermediates can then undergo further reactions to form various photoproducts.

  • Troubleshooting Steps:

    • Protect from Light: Conduct experiments in amber glassware or under conditions that minimize light exposure.

    • Photostability Testing: If your application requires exposure to light, perform a photostability study by exposing a solution of the compound to a controlled light source (e.g., a UV lamp) and monitor the formation of degradants over time.[19]

Scenario 3: Degradation observed during a high-temperature reaction.

  • Likely Cause: Thermal Degradation. High temperatures can induce the breakdown of the molecule.[19][20]

  • Potential Degradation Products:

    • Decarboxylation/Decyanation: At elevated temperatures, the molecule may lose carbon dioxide or hydrogen cyanide.

    • Amide Bond Cleavage: The acetamide group may hydrolyze or decompose at high temperatures.[12][21]

  • Troubleshooting Steps:

    • Optimize Reaction Temperature: Determine the minimum temperature required for your reaction to proceed efficiently.

    • Thermogravimetric Analysis (TGA): To understand the thermal stability of your compound, consider performing TGA to identify the onset temperature of decomposition.[20]

The following diagram illustrates the potential degradation pathways of 2-Methoxyimino-2-cyanoacetamide based on the reactivity of its functional groups.

DegradationPathways cluster_main 2-Methoxyimino-2-cyanoacetamide cluster_hydrolysis Hydrolysis cluster_photolysis Photolysis cluster_thermal Thermal Degradation Main 2-Methoxyimino-2-cyanoacetamide CarboxylicAcid 2-Methoxyimino-2-carboxyacetamide Main->CarboxylicAcid H₂O/H⁺ or OH⁻ (Nitrile Hydrolysis) AmideHydrolysis Methoxyiminoacetic acid + NH3 Main->AmideHydrolysis H₂O/H⁺ or OH⁻ (Amide Hydrolysis) Oxime 2-Cyano-2-hydroxyiminoacetamide Main->Oxime H₂O/H⁺ (Imino Hydrolysis) Isomer (Z)-Isomer Main->Isomer (Isomerization) Radicals Iminyl + Methoxy Radicals Main->Radicals (N-O Cleavage) Decyanation Decyanated Product Main->Decyanation Δ

Caption: Predicted degradation pathways of 2-Methoxyimino-2-cyanoacetamide.

III. Experimental Protocols

Protocol 1: Forced Degradation Study for 2-Methoxyimino-2-cyanoacetamide

Objective: To identify potential degradation products under hydrolytic, oxidative, photolytic, and thermal stress conditions.[13][14]

Materials:

  • 2-Methoxyimino-2-cyanoacetamide

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC-UV/MS system

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 2-Methoxyimino-2-cyanoacetamide (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate at room temperature for a defined period (e.g., 2 hours).

    • Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Incubate at room temperature for a defined period (e.g., 24 hours).

  • Photolytic Degradation:

    • Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

    • Analyze the sample at appropriate time intervals.

  • Thermal Degradation:

    • Expose the solid compound to dry heat (e.g., 80 °C) in an oven for a defined period (e.g., 48 hours).

    • Dissolve the stressed solid in a suitable solvent for analysis.

  • Analysis:

    • Analyze all stressed samples, along with a control (unstressed) sample, by a validated stability-indicating HPLC-UV/MS method.

    • Compare the chromatograms to identify and characterize the degradation products based on their retention times, UV spectra, and mass-to-charge ratios.

ForcedDegradationWorkflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis StockSolution Prepare Stock Solution (1 mg/mL) Acid 0.1 M HCl, 60°C StockSolution->Acid Base 0.1 M NaOH, RT StockSolution->Base Oxidation 3% H₂O₂, RT StockSolution->Oxidation Photo Photostability Chamber StockSolution->Photo Thermal Solid, 80°C StockSolution->Thermal Neutralize Neutralize (if needed) Acid->Neutralize Base->Neutralize HPLC HPLC-UV/MS Analysis Oxidation->HPLC Photo->HPLC Thermal->HPLC Neutralize->HPLC Compare Compare with Control HPLC->Compare Identify Identify Degradants Compare->Identify

Sources

Optimization

Optimizing reaction temperature for methoxyimino formation

Topic: Optimizing Reaction Temperature for Methoxyimino Formation Audience: Researchers, Process Chemists, and Drug Development Professionals. Part 1: The Technical Narrative Introduction: The Thermal Balancing Act Metho...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Methoxyimino Formation Audience: Researchers, Process Chemists, and Drug Development Professionals.

Part 1: The Technical Narrative

Introduction: The Thermal Balancing Act

Methoxyimino formation—the condensation of a ketone or aldehyde with methoxyamine—is a critical derivatization step in organic synthesis, most notably in the production of third-generation cephalosporins like Cefuroxime . While the reaction appears straightforward (


), it is governed by a delicate interplay between kinetics  (rate of formation) and thermodynamics  (geometric isomerism).

As a Senior Application Scientist, I often see protocols fail not because of incorrect stoichiometry, but because of thermal mismanagement. The reaction temperature dictates three critical outcomes:

  • Reaction Rate: Following the Arrhenius equation, but limited by pH-dependent equilibria.

  • Stereoselectivity (Syn/Z vs. Anti/E): The biological activity of cephalosporins depends strictly on the syn (Z) isomer. Temperature controls whether you are operating under kinetic or thermodynamic control.

  • Impurity Profile: High temperatures promote hydrolysis of the imine bond and degradation of sensitive beta-lactam rings.

This guide moves beyond "standard recipes" to help you engineer a self-validating thermal protocol.

Part 2: Troubleshooting Guide (Q&A)

Scenario 1: "My reaction conversion is stalling at 60-70%, even at room temperature."

Diagnosis: You are likely fighting a pH-Temperature mismatch . Technical Insight: Methoxyamine is typically supplied as a hydrochloride salt (


). For the reaction to proceed, the amine must be deprotonated to be nucleophilic (

), but the carbonyl oxygen requires acid catalysis to be electrophilic. This requires a "Goldilocks" pH window (typically 4.0–5.0).
  • The Temperature Trap: Increasing temperature to force the reaction often fails because it accelerates the hydrolysis of the product (the reverse reaction) faster than the forward condensation, especially if water is not removed. Corrective Protocol:

  • Do not increase temperature >25°C. This rarely fixes conversion and increases impurities.

  • Check pH: Ensure the system is buffered. As the reaction proceeds, HCl is released (if using the salt), dropping pH and killing the nucleophile.

  • Water Removal: At 20–25°C, use a scavenger (molecular sieves) or azeotropic distillation (if solvent allows) to drive the equilibrium forward.

Scenario 2: "I am getting a high ratio of the inactive Anti (E) isomer."

Diagnosis: Kinetic trapping at low temperatures. Technical Insight: In many methoxyimino systems (like Cefuroxime), the Syn (Z) isomer is often the thermodynamically stable product due to electrostatic stabilization (dipole minimization) or intramolecular hydrogen bonding. However, the Anti (E) isomer may form faster (kinetically favored) due to lower steric hindrance during the initial attack.

  • The Thermal Fix: If you run the reaction strictly at 0°C, you may "freeze" the system at the kinetic ratio (e.g., 60:40 Z/E). Corrective Protocol:

  • Phased Temperature Ramp: Initiate the reaction at 0–5°C to manage the exotherm and prevent degradation.

  • Equilibration Phase: Once conversion >90%, warm the vessel to 20–25°C for 2–4 hours. This allows the reversible formation of the tetrahedral intermediate, permitting the system to relax to the thermodynamically preferred Syn isomer.

  • Solvent Influence: Ensure your solvent supports this equilibration. Polar aprotic solvents (DMAc, DMF) often facilitate the isomerization better than non-polar ones.

Scenario 3: "The product is degrading; I see ring opening or hydrolysis."

Diagnosis: Thermal overshoot. Technical Insight: The methoxyimino bond itself is hydrolytically stable, but the surrounding architecture (e.g., the beta-lactam ring in cephalosporins) is not. Above 30°C, particularly in acidic aqueous media, the rate of beta-lactam hydrolysis competes with oxime formation. Corrective Protocol:

  • Strict Limit: Cap reaction temperature at 15°C if the pH is < 3.0.

  • Quench Cold: Never quench the reaction into water at room temperature. Pour the reaction mixture into ice-cold water/buffer to lock the impurity profile before workup.

Part 3: Experimental Protocols

Standardized Optimization Workflow

Objective: Determine the optimal temperature for maximal Syn-isomer yield.

ParameterRangeRationale
Phase 1: Addition 0°C to 5°C Controls exotherm; prevents immediate side-reactions.
Phase 2: Reaction 15°C to 25°C Balances rate vs. degradation. Allows thermodynamic equilibration to Syn.
Phase 3: Workup < 10°C "Freezes" the equilibrium and prevents hydrolysis during extraction.

Step-by-Step Protocol:

  • Dissolution: Dissolve the ketone substrate in DMAc or Methanol. Cool to 0°C .

  • Buffering: Add base (e.g., Sodium Acetate) to establish pH 4.5.

  • Addition: Add Methoxyamine HCl portion-wise over 30 mins, maintaining T < 5°C.

  • Monitoring: Stir at 0°C for 1 hour. Analyze via HPLC.

    • *If Anti-isomer > 10%: * Warm to 20°C and monitor every 30 mins.

    • *If degradation > 1%: * Cool back to 5°C immediately.

  • Termination: Pour into ice-water (0-2°C) and extract immediately.

Part 4: Visualization

Diagram 1: Reaction Mechanism & Isomerization Pathway

Caption: The acid-catalyzed pathway showing the bifurcation between Kinetic (Anti) and Thermodynamic (Syn) products.

MethoxyiminoMechanism Reactants Ketone + MeONH2 (pH 4-5) Tetrahedral Tetrahedral Intermediate Reactants->Tetrahedral Nucleophilic Attack (Fast at >0°C) KineticProduct Anti (E) Isomer (Kinetic Trap) Tetrahedral->KineticProduct Fast Elimination (Low Sterics) ThermoProduct Syn (Z) Isomer (Thermodynamic Stable) Tetrahedral->ThermoProduct Slow Elimination (Dipole Stabilized) Tetrahedral->ThermoProduct Equilibration KineticProduct->Tetrahedral Reversible via Acid (Requires T > 15°C)

Diagram 2: Troubleshooting Decision Tree

Caption: Logic flow for diagnosing temperature-related failures in methoxyimination.

TroubleshootingTree Start Issue Detected ProblemType Identify Problem Start->ProblemType SlowRxn Low Conversion ProblemType->SlowRxn Stalled < 80% WrongIso High Anti-Isomer ProblemType->WrongIso Wrong Geometry Degradation Byproducts/Hydrolysis ProblemType->Degradation Impurity > 2% Sol1 Check pH (4-5) Do NOT raise Temp >25°C SlowRxn->Sol1 Sol2 Warm to 20-25°C Allow Equilibration WrongIso->Sol2 Sol3 Cool to <5°C Quench in Ice Water Degradation->Sol3

Part 5: References

  • Cefuroxime Synthesis & Reaction Conditions

    • Process for preparing sodium cefuroxime.[1] US Patent 4775750A. Describes the reaction of methoxyamine with keto-intermediates at -5°C to 25°C to control purity.

  • Isomerization Mechanisms in Oxime Ethers

    • The (E, Z) Isomerization of C-methoxycarbonyl-N-aryl Chlorohydrazones.[2][3][4] MDPI (2022). Discusses the thermodynamic preference for Z-isomers and the high energy barrier for isomerization at low temperatures.[2][3][4]

  • General Oxime Formation Kinetics

    • Mechanisms of acid-catalyzed Z/E isomerization of imines. Journal of Organic Chemistry (2001).[5] details the acid-catalyzed mechanisms (nucleophilic catalysis vs. iminium rotation) relevant to optimizing these reactions.

  • Stability of Cefuroxime Isomers

    • Syn/anti isomerization of cefuroxime by ultraviolet light.[6] Farmaco Sci (1986).[6] Confirms the Syn (Z) configuration is the active form and discusses isomerization pathways.

Sources

Troubleshooting

Technical Support Center: Purification of 2-Methoxyimino-2-cyanoacetamide

Case ID: PUR-CYM-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Introduction: The Purification Challenge Welcome to the technical support hub for 2-Methoxyimino-2-cyanoa...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-CYM-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction: The Purification Challenge

Welcome to the technical support hub for 2-Methoxyimino-2-cyanoacetamide (CAS: 57966-95-7).[1] This compound is the critical "Cymoxanil intermediate."

Synthesizing this molecule typically involves the nitrosation of 2-cyanoacetamide followed by O-methylation using agents like Dimethyl Sulfate (DMS) or Methyl Iodide.[1] Consequently, your crude mixture likely contains three distinct classes of impurities that require orthogonal removal strategies:

  • Starting Material: Unreacted 2-Cyanoacetamide (Neutral, water-soluble).[1]

  • Intermediate: 2-Hydroxyimino-2-cyanoacetamide (Acidic, soluble in base).[1]

  • Reagent: Unreacted Alkylating Agents (Genotoxic, hydrophobic/hydrolyzable).

This guide provides a modular troubleshooting protocol to isolate high-purity material.

Part 1: Impurity Profile & Solubility Data

Before initiating purification, you must understand the physicochemical differences between your target and its precursors.

ComponentRoleSolubility ProfileChemical BehaviorRemoval Strategy
2-Methoxyimino-2-cyanoacetamide Target Low in cold water; High in hot Ethanol/Ethyl Acetate.[1]Neutral / Stable ether.Crystallization.
2-Cyanoacetamide PrecursorHigh in water ; Moderate in Ethanol.[1][2]Neutral amide.Remains in aqueous mother liquor.
2-Hydroxyimino-2-cyanoacetamide IntermediateLow in water; High in Alkaline water .[1]Acidic (pKa ~7-8) .[1]Wash with dilute base (pH 8-9).[1]
Dimethyl Sulfate (DMS) ReagentLow in water; High in organics.[3]Electrophilic / Genotoxic .Chemical Quench (Hydrolysis).[1][4]

Part 2: The Purification Workflow (Visualized)

The following logic gate diagram illustrates the sequential removal of these impurities based on their chemical properties.

PurificationWorkflow Start Crude Reaction Mixture (Target + Oxime + Amide + DMS) Step1 Step 1: Quench & Hydrolysis Add NH4OH or NaOH (pH > 10) Start->Step1 Safety First Decision1 DMS Destroyed? Step1->Decision1 Decision1->Step1 No (Wait/Heat) Step2 Step 2: Filtration/Centrifugation (Target precipitates, impurities stay in solution) Decision1->Step2 Yes (Confirmed) Liquor Mother Liquor (Contains Solubilized Oxime Salt & Cyanoacetamide) Step2->Liquor Filtrate Cake Crude Wet Cake (Target + Trapped Salts) Step2->Cake Solids Step3 Step 3: Recrystallization (Water/Methanol mix) Cake->Step3 Polishing Final Pure 2-Methoxyimino-2-cyanoacetamide Step3->Final Cool slowly

Caption: Figure 1. Sequential impurity rejection workflow. Red indicates safety-critical steps; Blue indicates physical separation.[1]

Part 3: Detailed Troubleshooting Protocols

Module A: Removing Unreacted Alkylating Agents (DMS)

Critical Safety Warning: Dimethyl Sulfate is a potent carcinogen. This step must be verified.

The Issue: Residual DMS poses a severe safety risk and can methylate downstream nucleophiles. The Fix: Alkaline Hydrolysis.[5]

  • Protocol:

    • After the reaction is complete, adjust the mixture to pH 9–10 using Ammonium Hydroxide (

      
      ) or dilute NaOH.
      
    • Agitate: Stir vigorously for 1–2 hours.

    • Temperature: Maintain 25–30°C. (DMS hydrolysis is faster at higher temperatures, but avoid degrading your product).

  • Why it works: DMS hydrolyzes rapidly in basic water to form Methanol and Sulfate salts (

    
    ), which are non-toxic and water-soluble.
    
  • Verification: Test the headspace or liquid with a specific colorimetric indicator (e.g., 4-(p-nitrobenzyl)pyridine) to confirm DMS is <1 ppm.[1]

Module B: Removing Unreacted Oxime (The "Yellow" Impurity)

The Issue: Your product has a yellow tint or incorrect melting point. This is likely 2-Hydroxyimino-2-cyanoacetamide .[1] The Fix: pH-Controlled Washing.[1]

  • Mechanism: The oxime proton (

    
    ) is acidic.[1] The methylated product (
    
    
    
    ) is neutral.[1]
  • Protocol:

    • Suspend your crude solid in water.

    • Adjust pH to 8.0–8.5 using Sodium Bicarbonate (

      
      ).
      
    • Stir for 30 minutes.

    • Filter: The unreacted oxime will dissolve as its sodium salt (

      
      ).[1] The target product will remain as a solid.
      
    • Wash: Rinse the filter cake with water to remove the yellow mother liquor.

Module C: Removing Starting 2-Cyanoacetamide

The Issue: HPLC shows a peak with low retention time (polar impurity). The Fix: Aqueous Recrystallization.

  • Solubility Differential: 2-Cyanoacetamide is highly soluble in water (approx.[1] 15g/100mL at 20°C). The target Methoxyimino compound is significantly less soluble in cold water.

  • Protocol:

    • Dissolve the crude cake in a minimum amount of hot water (or 10:1 Water/Methanol) at 70°C.

    • Slow Cooling: Allow the solution to cool slowly to 0–5°C over 2 hours.

    • Filtration: The target crystallizes out.[2][6][7] The starting cyanoacetamide remains dissolved in the aqueous supernatant.

Part 4: Frequently Asked Questions (FAQ)

Q1: My product is turning into a tar during recrystallization. Why?

  • Diagnosis: Thermal decomposition. Oxime ethers can be thermally sensitive.

  • Solution: Do not exceed 75°C during dissolution. Ensure the pH is neutral (6–7) before heating; strong acids or bases at high heat can trigger hydrolysis of the nitrile group or the ether linkage.

Q2: I have high levels of inorganic salts (Sodium Sulfate). How do I remove them?

  • Diagnosis: Trapped mother liquor in the filter cake.

  • Solution: The product is organic. If salts persist, perform a "slurry wash." Resuspend the cake in cold water (where the product is insoluble but salts are highly soluble), stir for 30 mins, and refilter.

Q3: Can I use Silica Chromatography?

  • Answer: Yes, but it is usually unnecessary for this molecule. If required for analytical standards:

    • Mobile Phase: Dichloromethane : Methanol (95:5).[1]

    • Note: The unreacted oxime will streak on silica due to its acidity. Pre-treat the crude with bicarbonate wash (Module B) before loading the column.

References

  • DuPont de Nemours & Co. (1976). Process for making 2-cyano-2-hydroxyiminoacetamide salts. US Patent 3,919,284.[8]

    • Cited for: Acid/Base properties of the oxime intermedi
  • Ciba-Geigy Corp. (1989).[1] Process for the preparation of 2-cyano-2-oximino-acetamide derivatives. US Patent 4,841,086.[2]

    • Cited for: Methylation protocols and isolation of the E-isomer.[2]

  • National Institute of Standards and Technology (NIST). Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)- Data. [1]

    • Cited for: Chemical structure and physical property verification.[2]

  • ResearchGate. (2012). Measurement and Correlation of the Solubility of 2-Cyanoacetamide in 14 Pure Solvents.

    • Cited for: Solubility data of the precursor (2-cyanoacetamide) to justify water-based separation.[1]

Sources

Optimization

Technical Support Center: Stereochemical Control of 2-Methoxyimino-2-cyanoacetamide

Welcome to the technical support center for 2-Methoxyimino-2-cyanoacetamide. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, field-proven insights into...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Methoxyimino-2-cyanoacetamide. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, field-proven insights into managing the geometric isomerism of this crucial synthetic intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles that govern the formation and stability of the (E)- and (Z)-isomers, empowering you to troubleshoot and optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs)

Q1: What are the geometric isomers of 2-Methoxyimino-2-cyanoacetamide, and why is controlling their formation important?

Answer: Geometric isomerism in 2-Methoxyimino-2-cyanoacetamide arises from the restricted rotation around the carbon-nitrogen double bond (C=N) of the methoxyimino group. This results in two distinct spatial arrangements of the substituents, designated as the (E)- and (Z)-isomers.

  • (E) -isomer: The -OCH₃ group and the -CONH₂ group are on opposite sides of the C=N double bond.

  • (Z) -isomer: The -OCH₃ group and the -CONH₂ group are on the same side of the C=N double bond.

The spatial arrangement of these functional groups can significantly impact the molecule's physicochemical properties, such as crystal packing, solubility, and reactivity. In the context of drug development, different geometric isomers can exhibit varied pharmacological and toxicological profiles. Therefore, selective synthesis of a single, desired isomer is often a critical regulatory and efficacy requirement.

Q2: What is the most common isomer obtained during the synthesis of 2-Methoxyimino-2-cyanoacetamide, and why?

Answer: The (E) -isomer is predominantly formed and is generally the more thermodynamically stable of the two. The synthesis typically proceeds in two steps:

  • Oximation: Nitrosation of 2-cyanoacetamide to form 2-cyano-2-(hydroxyimino)acetamide.

  • O-methylation: Alkylation of the resulting oxime with a methylating agent.

The stereochemistry is primarily established during the initial oximation step. Synthesis of 2-cyano-2-(hydroxyimino)acetamide via nitrosation of cyanoacetamide typically yields the (E)-isomer[1]. Subsequent O-methylation of the (E)-oxime intermediate proceeds with retention of configuration to yield the (E)-2-methoxyimino-2-cyanoacetamide. This stereochemical outcome is favored due to the lower steric hindrance in the (E)-conformation.

Q3: Can the (E)- and (Z)-isomers interconvert? What conditions promote isomerization?

Answer: Yes, interconversion between the (E)- and (Z)-isomers is possible, particularly under acidic conditions. The presence of a protic acid can catalyze the isomerization process by protonating the nitrogen atom of the imino group. This protonation facilitates rotation around the C=N bond, allowing the molecule to equilibrate to the thermodynamically more stable isomer, which is typically the (E)-form[2]. The presence of water in an acidic medium can further facilitate this process through the formation of a protonated oxime-water adduct, which allows for free rotation around the C-N bond.

Additionally, photochemical methods can be employed to induce isomerization. Irradiation with light of a specific wavelength can provide the energy required to overcome the rotational barrier of the C=N double bond, often allowing for the formation of the less stable (Z)-isomer from the (E)-isomer[3][4].

Troubleshooting Guide: Common Issues and Solutions

Problem 1: My synthesis yields a mixture of (E)- and (Z)-isomers. How can I improve the selectivity for the (E)-isomer?

Root Cause Analysis: The formation of a mixture of isomers can stem from two primary sources: non-selective oximation of the 2-cyanoacetamide precursor or isomerization during the O-methylation step or workup.

Solutions:

  • Control of Oximation Conditions: The stereochemical outcome is highly dependent on the conditions of the nitrosation reaction to form the 2-cyano-2-(hydroxyimino)acetamide intermediate.

    • pH Control: Maintaining a controlled pH during the nitrosation of 2-cyanoacetamide is crucial. Acidic conditions can lead to isomerization of the initially formed oxime. A process using a sub-stoichiometric amount of acid can minimize this risk and favor the formation of the (E)-oxime salt[5].

    • Temperature: Low-temperature reactions (0-5 °C) are generally preferred to minimize side reactions and potential isomerization[6].

  • O-Methylation and Workup:

    • Avoid Strongly Acidic Conditions: During the O-methylation and subsequent workup, avoid prolonged exposure to strong acids, which can catalyze the equilibration to a mixture of isomers. If an acidic wash is necessary, it should be performed quickly and at low temperatures.

    • Anhydrous Conditions: For certain oximes, treatment with an anhydrous acid can selectively precipitate the (E)-isomer as an immonium salt, which can then be neutralized to yield the pure (E)-isomer[2].

Problem 2: I need to synthesize the (Z)-isomer. How can I achieve this?

Root Cause Analysis: The (Z)-isomer is the thermodynamically less stable form, and therefore its synthesis requires conditions that are under kinetic control or involve a post-synthetic isomerization step that favors the (Z)-form.

Solutions:

  • Photochemical Isomerization: This is a powerful technique for converting the more stable (E)-isomer to the (Z)-isomer.

    • Method: Dissolve the purified (E)-2-methoxyimino-2-cyanoacetamide in a suitable solvent (e.g., acetonitrile, methanol) and irradiate with a UV lamp at a wavelength that induces electronic excitation of the C=N bond. The reaction progress can be monitored by HPLC.

    • Mechanism: The absorption of light promotes an electron to an anti-bonding orbital, which reduces the double bond character of the C=N bond and allows for rotation. Relaxation back to the ground state can then lead to the formation of the (Z)-isomer[4]. It's important to note that this often results in a photostationary state, a mixture of both isomers, from which the (Z)-isomer needs to be isolated.

  • Chromatographic Separation: If a synthetic route provides a mixture of isomers, they can often be separated using chromatographic techniques due to their different physical properties.

    • Method: High-performance liquid chromatography (HPLC) or column chromatography on silica gel can be effective for separating the (E)- and (Z)-isomers[7]. The polarity difference between the two isomers allows for their differential retention on the stationary phase.

Problem 3: How can I confirm the stereochemical identity of my synthesized isomers?

Root Cause Analysis: Differentiating between the (E)- and (Z)-isomers requires analytical techniques that are sensitive to the spatial arrangement of the atoms.

Solutions:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts of the protons, particularly the amide protons (-CONH₂), can be different for the two isomers due to the anisotropic effect of the nearby cyano and methoxy groups.

    • 2D NMR (NOESY/ROESY): Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are definitive methods. An NOE correlation between the methoxy protons (-OCH₃) and the amide protons (-CONH₂) would be expected for the (Z)-isomer, where these groups are on the same side of the C=N bond. Conversely, the absence of this correlation and a potential correlation with other nearby protons would suggest the (E)-isomer[8].

  • High-Performance Liquid Chromatography (HPLC):

    • Retention Time: The (E)- and (Z)-isomers will likely have different retention times on a given HPLC column due to differences in their polarity and shape. A validated method with reference standards for both isomers is the most reliable approach[8].

  • X-ray Crystallography: For crystalline materials, single-crystal X-ray diffraction provides unambiguous determination of the molecular structure and stereochemistry.

Experimental Protocols

Protocol 1: Stereoselective Synthesis of (E)-2-Methoxyimino-2-cyanoacetamide

This two-step protocol is adapted from established procedures that favor the formation of the (E)-isomer[1][9].

Step 1: Synthesis of the Sodium Salt of (E)-2-Cyano-2-(hydroxyimino)acetamide

  • Reaction Setup: In a flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve sodium metal (11.5 g, 0.5 mol) in absolute ethanol (200 mL) under an inert atmosphere (e.g., nitrogen).

  • Preparation of Reactant Mixture: In a separate flask, mix 2-cyanoacetamide (42 g, 0.5 mol) and isoamyl nitrite (64.4 g, 0.55 mol) in ethanol (300 mL).

  • Reaction: Cool the cyanoacetamide mixture to below 20°C and add the freshly prepared sodium ethoxide solution dropwise, maintaining the temperature below 20°C.

  • Stirring: Stir the resulting mixture for 1 hour at room temperature. The sodium salt of (E)-2-cyano-2-(hydroxyimino)acetamide will precipitate.

  • Isolation: Collect the precipitate by filtration and wash with cold ethanol.

Step 2: O-Methylation to (E)-2-Methoxyimino-2-cyanoacetamide

  • Reaction Setup: Suspend the sodium salt of (E)-2-cyano-2-(hydroxyimino)acetamide (from Step 1) in a suitable solvent such as tetrahydrofuran (THF) or water.

  • pH Adjustment (if in water): Adjust the pH of the aqueous slurry to 7-9 with a suitable base (e.g., sodium hydroxide)[5].

  • Addition of Methylating Agent: Add dimethyl sulfate (1.0-1.5 equivalents) dropwise to the mixture while maintaining the temperature between 10-40°C. If the reaction is performed in water, maintain the pH at 7-9 by the concurrent addition of sodium hydroxide solution[5].

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Workup and Isolation: Upon completion, cool the reaction mixture to induce precipitation. Filter the solid product, wash with cold water, and dry under vacuum to yield (E)-2-methoxyimino-2-cyanoacetamide.

Protocol 2: Photochemical Isomerization to obtain (Z)-2-Methoxyimino-2-cyanoacetamide
  • Solution Preparation: Dissolve the purified (E)-2-methoxyimino-2-cyanoacetamide in a UV-transparent solvent (e.g., acetonitrile) in a quartz reaction vessel. The concentration should be optimized but can start in the range of 0.01-0.1 M.

  • Irradiation: Irradiate the solution with a mercury-vapor lamp or a suitable UV LED source. The choice of wavelength may require optimization, but broadband UV is often effective.

  • Monitoring: Monitor the formation of the (Z)-isomer by HPLC analysis of aliquots taken from the reaction mixture at regular intervals.

  • Isolation: Once a desired ratio of (Z)- to (E)-isomer is reached (photostationary state), stop the irradiation. Remove the solvent under reduced pressure and separate the isomers using preparative HPLC or column chromatography.

Data Summary and Visualization

Table 1: Key Parameters for Controlling Geometric Isomerism
ParameterTo Favor (E)-IsomerTo Favor (Z)-IsomerRationale
pH (Oximation) Neutral to slightly basicNot applicableAcidic conditions can catalyze isomerization to the more stable (E)-isomer[2].
Temperature Low (0-20°C)Not a primary factorLower temperatures generally reduce the rate of isomerization and side reactions.
Reaction Control ThermodynamicKinetic/Post-syntheticThe (E)-isomer is the thermodynamically more stable product. The (Z)-isomer requires energy input (e.g., light) to form[3].
Key Reagents Nitrosating agents (e.g., isoamyl nitrite with a base) followed by a methylating agent (e.g., dimethyl sulfate)[1][5].(E)-isomer as starting material for photochemical isomerization.Standard synthetic routes yield the (E)-isomer.
Diagrams

Synthesis_Workflow cluster_E_synthesis Synthesis of (E)-Isomer cluster_Z_synthesis Synthesis of (Z)-Isomer cyanoacetamide 2-Cyanoacetamide oxime (E)-2-Cyano-2- (hydroxyimino)acetamide Salt cyanoacetamide->oxime Nitrosation (Base, Isoamyl Nitrite) e_isomer (E)-2-Methoxyimino- 2-cyanoacetamide oxime->e_isomer O-Methylation (Dimethyl Sulfate) z_isomer (Z)-2-Methoxyimino- 2-cyanoacetamide e_isomer->z_isomer Photochemical Isomerization (UV light) separation Chromatographic Separation z_isomer->separation

Caption: Synthetic workflow for obtaining (E)- and (Z)-isomers.

Isomerization_Mechanism E_isomer (E)-Isomer transition_state Excited State (Reduced C=N bond order) E_isomer->transition_state UV Light (hν) Z_isomer (Z)-Isomer Z_isomer->transition_state UV Light (hν) or Heat transition_state->E_isomer Relaxation transition_state->Z_isomer Relaxation

Caption: Photochemical E/Z isomerization equilibrium.

References

  • Hauser, C. R., & Hoffenberg, D. S. (1955). Isomerization of E Aromatic Aldoximes to Z Aldoximes via the Hydrochloride Salt. The Journal of Organic Chemistry, 20(11), 1491-1495. [Link]

  • PubChem. (n.d.). 2-Cyano-2-(hydroxyimino)acetamide. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). (2Z)-2-Cyano-2-(hydroxyimino)acetamide. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • E. I. du Pont de Nemours and Company. (1975). Process for making 2-cyano-2-hydroxyiminoacetamide salts (U.S. Patent No. 3,919,284). U.S.
  • Bayer Aktiengesellschaft. (1989). Process for the preparation of 2-cyano-2-oximino-acetamide derivatives (U.S. Patent No. 4,841,086). U.S.
  • Anhui Guoxing Biochemical Co., Ltd. (2018). Synthesis method of 2-cyano-2-oximido acetamide sodium salt and cymoxanil. Eureka. [Link]

  • Pitt, A., et al. (2022). Optochemical Control of Therapeutic Agents through Photocatalyzed Isomerization. Angewandte Chemie International Edition, 61(28), e202202425. [Link]

  • TSI Journals. (2017). Facile Synthesis of E and Z Isomers by the Propyloxime Form. Trade Science Inc.[Link]

  • AdiChemistry. (n.d.). Geometrical Isomerism | Organic | Cis-Trans | E-Z Notation | Alkenes | Oximes. Retrieved February 15, 2026, from [Link]

  • LibreTexts Chemistry. (2021). Photoisomerization reactions. [Link]

  • Chemistry LibreTexts. (2023). 7.6: Sequence Rules - The E,Z Designation. [Link]

  • Cremin, P., & Vang, B. (2017). Two-Dimensional Isomer Differentiation Using Liquid Chromatography-Tandem Mass Spectrometry with In-Source, Droplet-Based Derivatization. Journal of the American Society for Mass Spectrometry, 28(9), 1836–1844. [Link]

  • Novotna, K., et al. (2016). A novel approach for HPLC determination of 2-cynaoacetamide using derivatization procedure with 2-hydroxyacetophenone as a new useful derivatization reagent. Journal of Pharmaceutical and Biomedical Analysis, 128, 364-372. [Link]

  • Mancilla, T., et al. (2003). Synthesis and characterization of new 2-(alkylamino)acetamides. ARKIVOC, 2003(11), 37-47. [Link]

  • Liu, A., et al. (2014). Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC-MS, and quantitative HPLC analysis. Journal of Pharmaceutical and Biomedical Analysis, 96, 207-215. [Link]

Sources

Troubleshooting

Reducing color impurities in 2-Methoxyimino-2-cyanoacetamide crystals

Technical Support Center: 2-Methoxyimino-2-cyanoacetamide Purification Product: 2-Methoxyimino-2-cyanoacetamide (Cymoxanil Intermediate) CAS: 57966-95-7[1][2] Focus: Impurity Profiling & Color Removal Part 1: The Diagnos...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Methoxyimino-2-cyanoacetamide Purification

  • Product: 2-Methoxyimino-2-cyanoacetamide (Cymoxanil Intermediate)

  • CAS: 57966-95-7[1][2]

  • Focus: Impurity Profiling & Color Removal

Part 1: The Diagnostic Hub

Identify your specific issue to find the correct remediation protocol.

SymptomProbable CauseImmediate Action
Yellow/Orange Crystals Presence of conjugated nitroso by-products or polymerized cyanoacetamide.Go to Protocol A (Carbon Treatment). Ensure nitrosation temp was <5°C.
Pink/Red Discoloration Trace metal chelation (Fe/Cu) with the oxime moiety or oxidation of phenolic impurities.Check water quality (use deionized). Add EDTA (0.1%) during recrystallization.
Low Yield (<75%) Product loss in mother liquor due to high solubility in water/alcohol.Go to Protocol B (Recrystallization). Optimize cooling profile and anti-solvent ratio.
Melting Point Depression (<119°C)Retention of solvent or presence of syn/anti isomers.Dry under vacuum at 45°C. Verify isomer ratio via HPLC.
Ammonia/Fishy Odor Hydrolysis of the amide group due to high pH (>9) or thermal degradation.Check pH of crude solution. Maintain pH 4.0–6.0 during processing.

Part 2: Process Optimization Protocols

Protocol A: Activated Carbon Decolorization (SOP-MICA-01)

Use this protocol if the crude material has a distinct yellow/brown hue. The efficiency of color removal is diffusion-controlled.

Reagents:

  • Crude 2-Methoxyimino-2-cyanoacetamide

  • Solvent: Methanol or Ethanol (Industrial Grade)

  • Activated Carbon: Powdered, steam-activated (Type: Norit SX Ultra or equivalent), Iodine number >900 mg/g.

Step-by-Step:

  • Dissolution: Dissolve crude crystals in Methanol at a ratio of 1:5 (w/v) . Heat to 50°C . Do not exceed 60°C to prevent thermal degradation.

  • Carbon Loading: Add activated carbon at 3-5% w/w relative to the dry mass of the crude product.

    • Note: Higher loading (>10%) will reduce yield by adsorbing the product.

  • Contact Time: Agitate vigorously for 30 minutes at 50°C.

    • Critical: Static soaking is ineffective. Turbulent flow is required to maximize particle contact.

  • Filtration: Filter hot (45-50°C) through a Celite (diatomaceous earth) pad to remove carbon fines.

    • Troubleshooting: If filtrate is grey, the filter pad was breached. Refilter immediately.

  • Crystallization: Proceed immediately to Protocol B.

Protocol B: Recrystallization via Anti-Solvent (SOP-MICA-02)

Optimized for maximizing yield while rejecting ionic impurities (NaNO2 salts) and organic by-products.

System: Water (Anti-solvent) / Methanol (Solvent)

  • Concentration: Take the filtrate from Protocol A. If volume is high, concentrate under reduced pressure (vacuum) at <50°C until the solution reaches ~60% saturation.

  • Seeding: Cool the methanolic solution to 30°C . Add pure seed crystals (0.1% w/w).

  • Anti-Solvent Addition: Slowly add chilled Deionized Water (0-5°C) to the methanol solution.

    • Target Ratio: Final solvent composition should be 1:3 (Methanol:Water) .

    • Rate: Add water over 45 minutes. Fast addition traps impurities inside the crystal lattice (occlusion).

  • Cooling Ramp:

    • 30°C → 10°C over 1 hour.

    • Hold at 10°C for 30 mins.

    • 10°C → 0°C over 30 mins.

  • Isolation: Filter via centrifuge or vacuum nutsche. Wash cake with ice-cold water (2x cake volume) to displace mother liquor.

  • Drying: Vacuum dry at 45°C. Ensure moisture content is <0.5%.

Part 3: Technical Deep Dive & Logic

Mechanism of Impurity Formation

The synthesis of MICA typically involves the nitrosation of 2-cyanoacetamide followed by methylation. The "Yellow Impurity" is often a result of the Nitrosation Step .

  • The Chromophore: The nitroso group (-N=O) is inherently colored. If the subsequent methylation to the methoxyimino (=N-OCH3) form is incomplete, residual nitroso compounds remain.

  • Polymerization: 2-cyanoacetamide is reactive. At temperatures >10°C during nitrosation, it can self-condense to form pyridine derivatives (often yellow/fluorescent).

  • Solubility Logic:

    • MICA is moderately soluble in water but highly soluble in methanol.

    • Inorganic salts (NaCl/Na2SO4) are soluble in water but poor in methanol.

    • Strategy: We use Methanol to dissolve the organic product (leaving some salts behind), filter carbon, then use Water to force the product out while keeping remaining salts dissolved in the aqueous mother liquor.[2]

Visualizing the Purification Logic

MICA_Purification Crude Crude MICA (Yellow/Brown) Dissolution Dissolution (Methanol, 50°C) Crude->Dissolution Solvent Addition Carbon Adsorption (Activated Carbon) Dissolution->Carbon Decolorization Filtration Hot Filtration (Remove Carbon) Carbon->Filtration Suspension Crystallization Crystallization (Add Water + Cooling) Filtration->Crystallization Clear Filtrate Centrifuge Centrifuge/Wash Crystallization->Centrifuge Slurry Product Pure MICA Crystals (White, >99%) Centrifuge->Product Solids Waste Mother Liquor (Salts + Colored Impurities) Centrifuge->Waste Liquids

Figure 1: Purification workflow emphasizing the separation of colored impurities via adsorption and ionic impurities via solvent selection.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use Acetone instead of Methanol? A: Yes, Acetone is a good solvent for MICA, but it poses a risk. In the presence of residual alkali (bases), acetone can undergo aldol condensation, introducing new impurities. Methanol is chemically more stable in this process window.

Q: My product is white but turns yellow after 2 weeks of storage. Why? A: This indicates acid entrapment . If the final wash wasn't thorough, residual acid from the nitrosation step remains in the crystal lattice. Over time, this catalyzes the degradation of the oxime ether.

  • Fix: Check the pH of a 1% aqueous solution of your final crystal. It should be neutral (pH 6-7). If <5, re-wash the batch.

Q: What is the maximum temperature for drying? A: Do not exceed 50°C . MICA has a melting point around 119-121°C, but thermal instability begins earlier. Prolonged heating >60°C can cause the cyano group to hydrolyze to an amide, lowering purity.

References

  • PubChem. (n.d.). 2-Methoxyimino-2-cyanoacetamide Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2020). CN111925302A - Synthesis method of cyanoacetamide.
  • Moynihan, H. A., & Horgan, D. E. (2017).[3] Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthetic Routes of 2-Methoxyimino-2-cyanoacetamide

Introduction 2-Methoxyimino-2-cyanoacetamide is a pivotal intermediate in the synthesis of various pharmaceuticals, particularly in the development of cephalosporin antibiotics like Cefixime.[1][2][3][4] Its structural f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methoxyimino-2-cyanoacetamide is a pivotal intermediate in the synthesis of various pharmaceuticals, particularly in the development of cephalosporin antibiotics like Cefixime.[1][2][3][4] Its structural features, including the methoxyimino, cyano, and acetamide moieties, make it a versatile building block for constructing complex molecular architectures. The efficiency, cost-effectiveness, and scalability of the synthetic route to this compound are critical considerations for researchers and professionals in drug development and manufacturing.

This guide provides an in-depth, objective comparison of the primary synthetic pathways to 2-Methoxyimino-2-cyanoacetamide. We will delve into detailed experimental protocols, present a comparative analysis of the routes, and offer insights into the mechanistic underpinnings of the chemical transformations.

Synthetic Route 1: Oximation and Subsequent Methylation of Cyanoacetamide

This is a widely employed two-step approach that begins with the readily available starting material, cyanoacetamide. The core of this strategy involves the introduction of the oxime functionality, followed by its methylation.

Step 1: Synthesis of the Intermediate 2-Cyano-2-(hydroxyimino)acetamide

The initial step is the oximation of cyanoacetamide, which is achieved through nitrosation of the active methylene group. This transformation can be carried out under either acidic or basic conditions, with each approach presenting its own set of advantages and disadvantages.

  • Acid-Catalyzed Nitrosation : This classic method involves the reaction of cyanoacetamide with a nitrite salt, typically sodium nitrite, in the presence of an acid such as acetic acid or hydrochloric acid.[5][6] The acid serves to generate nitrous acid in situ, which is the active nitrosating agent. Careful temperature control is crucial to prevent side reactions and decomposition of the product.[6] A variation of this method uses a sub-stoichiometric amount of a strong acid to avoid an excessively low pH, which can lead to product decomposition.[6][7]

  • Base-Mediated Nitrosation : An alternative approach involves the use of an alkyl nitrite, such as isoamyl nitrite or tertiary butyl nitrite, in the presence of a base like sodium ethoxide.[5][8] This method can offer higher yields and may be more suitable for certain substrates. The reaction proceeds through the formation of a carbanion at the active methylene position, which then attacks the electrophilic nitrogen of the alkyl nitrite.

Experimental Protocol: Acid-Catalyzed Oximation of Cyanoacetamide[6]
  • In a flask equipped with a magnetic stirrer and an ice bath, dissolve 10 mmol of cyanoacetamide in 20 mL of glacial acetic acid.

  • Cool the solution to 0-5°C.

  • Prepare a solution of 10 mmol (0.69 g) of sodium nitrite in a minimal amount of water.

  • Add the sodium nitrite solution dropwise to the stirred cyanoacetamide solution, ensuring the temperature is maintained between 0-5°C.

  • After the addition is complete, continue stirring the mixture for an additional hour at 0-5°C.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with water.

  • The crude 2-cyano-2-(hydroxyimino)acetamide can be purified by recrystallization from ethanol.

Step 2: Methylation of 2-Cyano-2-(hydroxyimino)acetamide

The second step involves the methylation of the hydroxyl group of the oxime. This is typically achieved via a nucleophilic substitution reaction using a suitable methylating agent in the presence of a base.

Experimental Protocol: Methylation using Dimethyl Sulfate
  • To a suspension of 2-cyano-2-(hydroxyimino)acetamide (10 mmol) in a suitable solvent such as acetone or THF (30 mL), add a base like potassium carbonate (1.2 equivalents, 12 mmol).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Cool the suspension in an ice bath and add dimethyl sulfate (1.1 equivalents, 11 mmol) dropwise. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen; handle with extreme care in a well-ventilated fume hood.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Workflow for Synthetic Route 1

Synthetic Route 1 start Cyanoacetamide step1 Oximation (Nitrosation) start->step1 intermediate 2-Cyano-2-(hydroxyimino)acetamide step1->intermediate Intermediate reagents1 NaNO2, Acetic Acid (0-5°C) reagents1->step1 step2 Methylation intermediate->step2 end_product 2-Methoxyimino-2-cyanoacetamide step2->end_product Final Product reagents2 Dimethyl Sulfate, K2CO3 (Acetone) reagents2->step2

Caption: Workflow for the synthesis of 2-Methoxyimino-2-cyanoacetamide from cyanoacetamide.

Synthetic Route 2: From Ethyl Cyanoacetate

This three-step route utilizes ethyl cyanoacetate as the starting material. It follows a similar logic of oximation and methylation, but the final step involves the amidation of the ester functionality.

Step 1: Oximation of Ethyl Cyanoacetate

The active methylene group of ethyl cyanoacetate is oximated in a manner analogous to that of cyanoacetamide, typically using sodium nitrite in an acidic medium.[9]

Experimental Protocol: Oximation of Ethyl Cyanoacetate[9]
  • In a suitable reaction vessel, prepare a solution of ethyl cyanoacetate in an aqueous acidic medium (e.g., phosphoric acid/hydrochloric acid).

  • Cool the solution to a temperature between 20-40°C.

  • Slowly add a solution of sodium nitrite while maintaining the temperature.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • The product, ethyl (2Z)-2-cyano-2-hydroxyiminoacetate, can be isolated by extraction or precipitation.

Step 2: Methylation of Ethyl (2Z)-2-cyano-2-hydroxyiminoacetate

The hydroxyimino ester intermediate is then methylated, commonly with dimethyl sulfate and a base like potassium carbonate in a solvent such as acetone.[9]

Experimental Protocol: Methylation of the Hydroxyimino Ester[9]
  • Dissolve the ethyl (2Z)-2-cyano-2-hydroxyiminoacetate intermediate in acetone.

  • Add potassium carbonate and stir the suspension.

  • Add dimethyl sulfate dropwise at room temperature (20-25°C).

  • Continue stirring until the reaction is complete.

  • Work-up involves filtration of the salts and evaporation of the solvent to yield ethyl (2Z)-2-cyano-2-methoxyiminoacetate.

Step 3: Amidation of Ethyl (2Z)-2-cyano-2-methoxyiminoacetate

The final step is the conversion of the ethyl ester to the primary amide. This is typically achieved by reacting the ester with ammonia.[10][11]

Experimental Protocol: Amidation[10]
  • In a pressure-resistant flask, cool a solution of ethyl (2Z)-2-cyano-2-methoxyiminoacetate in an alcohol (e.g., ethanol).

  • Bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonia.

  • Seal the vessel and stir at room temperature or with gentle heating. The reaction progress can be monitored by TLC or GC.

  • Upon completion, cool the mixture to induce crystallization of the product.

  • Filter the solid, wash with a cold solvent, and dry to obtain 2-Methoxyimino-2-cyanoacetamide.

Workflow for Synthetic Route 2

Synthetic Route 2 start Ethyl Cyanoacetate step1 Oximation start->step1 intermediate1 Ethyl (2Z)-2-cyano-2- hydroxyiminoacetate step1->intermediate1 reagents1 NaNO2, H3PO4/HCl (20-40°C) reagents1->step1 step2 Methylation intermediate1->step2 intermediate2 Ethyl (2Z)-2-cyano-2- methoxyiminoacetate step2->intermediate2 reagents2 Dimethyl Sulfate, K2CO3 (Acetone, 20-25°C) reagents2->step2 step3 Amidation intermediate2->step3 end_product 2-Methoxyimino-2-cyanoacetamide step3->end_product reagents3 Ammonia (aq. or gas) (Ethanol) reagents3->step3

Caption: Workflow for the synthesis of 2-Methoxyimino-2-cyanoacetamide from ethyl cyanoacetate.

Comparative Analysis

ParameterSynthetic Route 1 (from Cyanoacetamide)Synthetic Route 2 (from Ethyl Cyanoacetate)
Starting Material CyanoacetamideEthyl Cyanoacetate
Number of Steps 23
Key Intermediates 2-Cyano-2-(hydroxyimino)acetamideEthyl (2Z)-2-cyano-2-hydroxyiminoacetate, Ethyl (2Z)-2-cyano-2-methoxyiminoacetate
Key Reagents NaNO₂, Acid/Base, Methylating AgentNaNO₂, Acid, Methylating Agent, Ammonia
Reported Yields Generally good, can be optimized.Yields for individual steps are reported to be good.[9]
Discussion of Advantages and Disadvantages
  • Route 1 (from Cyanoacetamide):

    • Advantages: This route is more convergent with fewer steps, which can be advantageous in terms of overall yield and process time. Cyanoacetamide is a readily available and relatively inexpensive starting material.

    • Disadvantages: The intermediate, 2-cyano-2-(hydroxyimino)acetamide, may have different solubility properties compared to its ester counterpart, which could affect purification. The direct oximation of the amide might present challenges in some cases.

  • Route 2 (from Ethyl Cyanoacetate):

    • Advantages: The intermediates in this route are esters, which are often easier to purify by standard techniques like distillation or chromatography. The process may be more amenable to large-scale production due to the nature of the intermediates.[9]

    • Disadvantages: This route involves an additional step (amidation), which adds to the overall process time and may impact the final yield. The use of ammonia, especially in its gaseous form, requires specialized equipment.

Mechanistic Insights

Mechanism of Nitrosation (Oximation)

The formation of the hydroxyimino group proceeds via nitrosation of the active methylene carbon. Under acidic conditions, nitrous acid (HONO) is formed from sodium nitrite and acid. The nitrous acid is then protonated and loses water to form the nitrosonium ion (NO⁺), a potent electrophile. The enol form of the cyanoacetamide or ethyl cyanoacetate then attacks the nitrosonium ion, and after deprotonation, the oxime is formed.

Nitrosation Mechanism cluster_0 Acid-Catalyzed Nitrosation cluster_1 Reaction with Enol NaNO2 + H+ NaNO2 + H+ HONO HONO NaNO2 + H+->HONO HONO + H+ HONO + H+ H2O-NO+ H2O-NO+ HONO + H+->H2O-NO+ NO+ + H2O NO+ + H2O H2O-NO+->NO+ + H2O Active Methylene Compound Active Methylene Compound Enol Form Enol Form Active Methylene Compound->Enol Form Enol Form + NO+ Enol Form + NO+ Protonated Oxime Protonated Oxime Enol Form + NO+->Protonated Oxime Oxime Product + H+ Oxime Product + H+ Protonated Oxime->Oxime Product + H+

Caption: Simplified mechanism of acid-catalyzed nitrosation.

Conclusion

Both synthetic routes presented offer viable pathways to 2-Methoxyimino-2-cyanoacetamide. The choice between them will largely depend on the specific requirements of the synthesis, including scale, available equipment, and cost considerations. Route 1, starting from cyanoacetamide, is more direct with fewer steps. Route 2, commencing with ethyl cyanoacetate, involves an additional amidation step but may offer advantages in terms of purification and handling of intermediates. For industrial-scale production, a thorough process optimization of either route would be necessary to maximize yield and minimize costs and environmental impact.

References

  • Vertex AI Search. Preparation of 2-Cyano-2-methoxyimino-N-(methoxymethylcarbamoyl)acetamide.
  • PrepChem.com. Synthesis of ethyl 2-methoxycarbonyloxyimino-2-cyanoacetate.
  • Eureka. Synthesis method of 2-cyano-2-oximido acetamide sodium salt and cymoxanil. (2022).
  • BenchChem. Application Notes and Protocols for the Large-Scale Synthesis of Ethyl (2Z)-2-cyano-2-methoxyiminoacetate.
  • ResearchGate. Study on the synthesis of cefixime.
  • BenchChem. Technical Support Center: Synthesis of Ethyl (2Z)-2-cyano-2-methoxyiminoacetate.
  • Organic Syntheses. cyanoacetamide.
  • BenchChem. A Comparative Guide to the Synthesis of 2-Cyano-2-(hydroxyimino)acetamide.
  • BenchChem. optimizing reaction conditions for 2-Cyano-2-(hydroxyimino)acetamide synthesis.
  • ChemicalBook. 2-Cyanoacetamide synthesis.
  • Google Patents. CN101362732A - Method for preparing cefixime side chain compound.
  • Eureka | Patsnap. Synthesis method of cefixime. (2022).
  • Der Pharma Chemica. synthesis-of-cefixime-nanoparticles-an-attempt-to-enhance-their-development-and-validation-of-spectrophotometric-methods.pdf.
  • J. Braz. Chem. Soc. A New Approach to the Cyanoacetic Ester Synthesis.
  • Google Patents. CN104693217A - Method for preparing cefixime.
  • Sigma-Aldrich. 2-Methoxyimino-2-cyanoacetamide.
  • Google Patents. US3919284A - Process for making 2-cyano-2-hydroxyiminoacetamide salts.

Sources

Comparative

Validating Purity of 2-Methoxyimino-2-cyanoacetamide: A Comparative HPLC Guide

Executive Summary 2-Methoxyimino-2-cyanoacetamide (MICA) (CAS: 57966-95-7) is the critical oxime ether intermediate in the synthesis of the fungicide Cymoxanil . Its purity directly dictates the yield and efficacy of the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methoxyimino-2-cyanoacetamide (MICA) (CAS: 57966-95-7) is the critical oxime ether intermediate in the synthesis of the fungicide Cymoxanil . Its purity directly dictates the yield and efficacy of the final active pharmaceutical/agrochemical ingredient (AI).

This guide objectively compares analytical methodologies for MICA, demonstrating why High-Performance Liquid Chromatography (HPLC) with specific polar-retention strategies is superior to Gas Chromatography (GC) and standard Reversed-Phase (RP) methods. We provide a validated, self-consistent protocol designed to resolve the unique E/Z geometric isomers and polar impurities inherent to this molecule.

Part 1: Strategic Analysis & Method Selection

The Challenge: Polarity and Thermal Lability

MICA presents two distinct analytical challenges that disqualify many standard "generic" protocols:

  • Thermal Instability: As an oxime ether derivative, MICA is susceptible to thermal degradation and geometric isomerization (E/Z interconversion) at the high injection port temperatures (200°C+) required for GC.

  • High Polarity: The presence of both a primary amide (

    
    ) and a nitrile group (
    
    
    
    ) on a small carbon skeleton makes this molecule highly polar. On standard C18 columns with high-organic mobile phases, MICA often co-elutes with the void volume (
    
    
    ), preventing accurate quantification.
Comparative Matrix: HPLC vs. Alternatives
FeatureMethod A: GC-FID Method B: Standard C18 HPLC Method C: Optimized Polar-HPLC (Recommended)
Mechanism Volatilization / Boiling PointHydrophobic PartitioningHydrophobic + Polar Interaction
Thermal Stress High (Risk of degradation)Low (Ambient)Low (Ambient)
Retention (

)
N/ALow (< 1.0) - Peaks near voidOptimal (2.0 - 5.0)
Isomer Resolution Poor (Rapid interconversion)VariableHigh (Resolves E/Z)
Suitability Residual Solvents onlyRough estimationPurity & Assay Validation
Expert Insight: The E/Z Isomerism Trap

MICA exists as geometric isomers (Syn/Anti or E/Z) around the


 double bond. In many synthesis pathways, one isomer is the active precursor, while the other is a byproduct or requires isomerization.
  • GC Analysis: The heat often coalesces these peaks or shifts the equilibrium, giving a false single-peak purity.

  • HPLC Analysis: A robust method must separate these isomers to allow the chemist to calculate the sum of isomers or the ratio of active isomer.

Part 2: The Optimized Protocol (Method C)

This protocol utilizes a Polar-Embedded C18 or a High-Aqueous C18 column. Standard C18 columns often suffer from "phase collapse" (dewetting) at the high water content needed to retain MICA.

Chromatographic Conditions
  • System: HPLC with UV/Vis (DAD preferred for peak purity).

  • Column: Agilent Zorbax SB-Aq or Phenomenex Synergi Hydro-RP (4.6 x 150 mm, 5 µm).

    • Why: These columns are designed to operate in 100% aqueous conditions without dewetting, maximizing retention of the polar amide.

  • Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate (

    
    ), adjusted to pH 3.0 with Phosphoric Acid.
    
    • Why pH 3.0? Suppresses silanol activity on the silica support (reducing tailing) and stabilizes the oxime bond.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Gradient Profile:

    • 0–2 min: 98% A / 2% B (Isocratic hold for retention)

    • 2–10 min: Linear ramp to 70% A / 30% B

    • 10–12 min: Ramp to 10% A / 90% B (Wash)

    • 12.1–18 min: Re-equilibrate at 98% A / 2% B

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV @ 220 nm.

    • Note: The nitrile and amide groups absorb strongly here; 254 nm is less sensitive for this specific intermediate compared to the final aromatic products.

  • Temperature: 25°C (Strictly controlled to prevent on-column isomerization).

Sample Preparation
  • Solvent: Dissolve 10 mg of MICA in 10 mL of Mobile Phase A (Buffer).

    • Caution: Do not use pure Acetonitrile as the diluent; the "solvent strength mismatch" will cause peak distortion for early eluting polar compounds.

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter.

  • Stability: Analyze within 4 hours. Oximes can slowly hydrolyze in acidic aqueous buffers over days.

Part 3: Validation & Data Analysis

Workflow Visualization

The following diagram illustrates the critical decision pathways and workflow for validating MICA, emphasizing the rejection of GC in favor of HPLC.

MICA_Validation Start Start: MICA Sample Analysis CheckProp Analyze Properties: Polar Amide + Oxime Ether Start->CheckProp Decision Select Method CheckProp->Decision GC_Path Gas Chromatography (GC) Decision->GC_Path Volatile? (Incorrect) HPLC_Path HPLC (Reversed Phase) Decision->HPLC_Path Thermally Labile? (Correct) GC_Fail FAILURE: Thermal Degradation False Isomer Ratios GC_Path->GC_Fail Col_Select Column Selection: Polar-Embedded C18 HPLC_Path->Col_Select Buffer Mobile Phase: PO4 Buffer (pH 3.0) / ACN Col_Select->Buffer Detect Detection: UV @ 220nm Buffer->Detect Result Output: Separated E/Z Isomers Quantified Impurities Detect->Result

Caption: Logical workflow for selecting HPLC over GC for MICA analysis to avoid thermal artifacts.

Expected Performance Data

The following data represents typical system suitability parameters for the Optimized Method (C) compared to a generic method.

ParameterGeneric C18 (50:50 MeOH:H2O) Optimized Polar-C18 (Buffer:ACN) Acceptance Criteria
Retention Time (MICA) 1.2 min (Void interference)4.5 min

Resolution (E vs Z) Not Resolved (Single broad peak)2.1

Tailing Factor (

)
1.8 (Silanol interaction)1.1

Theoretical Plates < 2000> 5000

LOD (Limit of Detection) 10 ppm0.5 ppmSignal/Noise > 3
Troubleshooting Guide
  • Problem: Split peaks or "shoulders" appearing.

    • Root Cause: Sample solvent is too strong (e.g., 100% ACN injection) or partial separation of E/Z isomers.

    • Fix: Dissolve sample in Mobile Phase A. If isomers are partially separating, flatten the gradient at the elution point to fully resolve them.

  • Problem: Retention time drift.

    • Root Cause: pH fluctuation in the buffer.

    • Fix: Ensure buffer is prepared fresh and pH adjusted before adding organic solvent.

Part 4: References

  • European Commission. (2008). Review report for the active substance cymoxanil.[4] Directorate-General for Health and Consumer Protection. Retrieved from [Link][5][6][7]

  • Food and Agriculture Organization (FAO). (2006). FAO Specifications and Evaluations for Agricultural Pesticides: Cymoxanil. Retrieved from [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • Drawell Analytical. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

Sources

Validation

Reference Standards for 2-Methoxyimino-2-cyanoacetamide: A Technical Comparison Guide

Topic: Reference Standards for 2-Methoxyimino-2-cyanoacetamide Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Chemical Context 2-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference Standards for 2-Methoxyimino-2-cyanoacetamide Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Context

2-Methoxyimino-2-cyanoacetamide (CAS: 116906-38-8 / Related: 57966-99-1) is a critical chemical entity in the lifecycle of the fungicide Cymoxanil . It serves a dual role: it is the immediate synthetic precursor to Cymoxanil and a primary degradation product (metabolite) found in soil and water matrices.

For analytical scientists, this compound presents specific challenges:

  • Geometric Isomerism: The methoxyimino moiety (

    
    ) introduces E/Z (syn/anti) isomerism.
    
  • Polarity: As a small, polar amide (

    
    , MW: 127.10), it elutes early on standard C18 columns, risking co-elution with matrix interferences.
    
  • Regulatory Scrutiny: Accurate quantification is required for impurity profiling (in technical Cymoxanil) and environmental fate studies (EFSA/EPA compliance).

This guide compares available reference standard grades, establishing the scientific rationale for selecting the appropriate tier based on your specific analytical requirements.

Comparative Analysis of Reference Standard Grades

Selecting the wrong grade of standard for this compound is a common source of OOS (Out of Specification) results. The table below contrasts the three primary tiers of standards available.

FeatureTier 1: ISO 17034 Certified Reference Material (CRM) Tier 2: Analytical Standard (High Purity) Tier 3: Research Chemical / Building Block
Primary Use ISO 17025 Accredited Testing, Dispute Resolution, Method Validation.Routine QC, In-process testing, Exploratory Research.Synthesis starting material, Qualitative ID only.
Purity Assignment Mass Balance Approach: (

).
Chromatographic Purity (Area %) only.Often "Technical Grade" (>90% or >95%).
Isomeric Definition Explicit: Ratio of E/Z isomers is quantified or purified to single isomer.Variable: Often undefined; may shift batch-to-batch.Unknown: Likely a thermodynamic equilibrium mixture.
Uncertainty Expanded Uncertainty (

) provided (k=2).
No uncertainty budget provided.N/A
Traceability SI-traceable via qNMR (NIST/BIPM).Traceable to internal standards only.None.
Cost Factor High (

)
Moderate (

)
Low ($)
The "Isomer Trap" in Quantification

The most critical differentiator is the handling of isomers. 2-Methoxyimino-2-cyanoacetamide exists in equilibrium.

  • Risk: If you use a Tier 3 standard (mixed isomers) to quantify a peak in your sample that is predominantly one isomer (due to enzymatic selectivity in soil degradation), your response factor will be incorrect.

  • Solution: Tier 1 CRMs characterize the specific isomer or provide a total response factor valid for the equilibrium mixture.

Technical Deep Dive: Stability and Handling

Hygroscopicity & Hydrolysis: As an acetamide, the compound is susceptible to hydrolysis under extreme pH, converting to 2-cyano-2-(methoxyimino)acetic acid .

  • Protocol: Store neat standards at -20°C with desiccant.

  • Solvation: Dissolve in pure Acetonitrile (ACN). Avoid protic solvents (Methanol/Water) for stock solutions to prevent slow hydrolysis or chemically induced isomerization.

Diagram 1: Degradation & Isomerization Pathways This diagram illustrates the relationship between the parent Cymoxanil, the target amide, and its breakdown products.

Cymoxanil_Degradation cluster_legend Key Cymoxanil Cymoxanil (Parent) CAS: 57966-95-7 Amide_E 2-Methoxyimino-2-cyanoacetamide (E-Isomer) Cymoxanil->Amide_E Hydrolysis (-Ethylurea) Amide_Z 2-Methoxyimino-2-cyanoacetamide (Z-Isomer) Amide_E->Amide_Z Photo-isomerization / Equilibrium Acid 2-Cyano-2-(methoxyimino)acetic Acid (Hydrolysis Product) Amide_E->Acid Amide Hydrolysis (pH > 9) Amide_Z->Acid Amide Hydrolysis key1 Target Analyte = Green

Caption: Pathway showing the formation of the target amide from Cymoxanil and its subsequent equilibration and hydrolysis risks.

Recommended Analytical Protocol (LC-MS/MS)

For trace analysis (metabolite residues), HPLC-UV is often insufficient due to lack of specificity. The following LC-MS/MS protocol is self-validating and robust against matrix effects.

Method Principle: Reverse-phase chromatography using a polar-embedded C18 column to retain the polar amide, coupled with electrospray ionization (ESI) in positive/negative switching mode.

Step-by-Step Workflow
  • Standard Preparation (The Critical Step):

    • Weigh 10.0 mg of Tier 1 CRM into a 10 mL volumetric flask.

    • Dissolve in 100% Acetonitrile (Do not use water). Sonicate for 2 mins.

    • Validation Point: Verify complete dissolution visually. This is your Stock A (1000 ppm).

  • LC Conditions:

    • Column: Waters Acquity HSS T3 or Agilent Zorbax SB-Aq (100mm x 2.1mm, 1.8 µm). Why? Standard C18 columns will elute this polar compound in the void volume.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 0-1 min (5% B); 1-6 min (5% -> 95% B).

  • MS/MS Parameters (MRM):

    • Ionization: ESI+ (Positive Mode) is generally preferred for the amide.

    • Precursor Ion: [M+H]+ = 128.1 m/z.

    • Quantifier Transition: 128.1 -> 54.0 (Loss of methoxy/cyano groups).

    • Qualifier Transition: 128.1 -> 82.0.

  • System Suitability Test (SST):

    • Before running samples, inject a mid-level standard.

    • Requirement: If two peaks appear (E/Z isomers), the resolution (

      
      ) must be 
      
      
      
      , OR the method must specify summation of both peak areas for quantification.

Diagram 2: Analytical Decision Tree Use this workflow to determine the correct quantification strategy.

Analytical_Workflow Start Start Analysis Check_Std Inject Standard (Tier 1 CRM) Start->Check_Std Isomers Single or Double Peak? Check_Std->Isomers Single Single Peak Isomers->Single Single Double Double Peak (E/Z) Isomers->Double Split Action1 Quantify using Peak Area Single->Action1 Action2 Sum Areas of Both Isomers Double->Action2 Ratio matches Cert? Action3 Check pH/Solvent (Artifact?) Double->Action3 Ratio deviates >10%

Caption: Decision tree for handling isomer peaks during HPLC/LC-MS analysis.

References
  • PubChem. (2024). Compound Summary: 2-Methoxyimino-2-cyanoacetamide (CID 12467531). National Library of Medicine.

  • U.S. EPA. (2000). Pesticide Fact Sheet: Cymoxanil.[2] Office of Prevention, Pesticides and Toxic Substances.

  • Sigma-Aldrich. (2024). Product Specification: 2-Methoxyimino-2-cyanoacetamide (CAS 116906-38-8).[3][4](Note: Representative link for structural verification).

Sources

Safety & Regulatory Compliance

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